Technical Documentation Center

5-Oxa-2-azaspiro[3.5]nonane hemioxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxa-2-azaspiro[3.5]nonane hemioxalate
  • CAS: 1523571-01-8

Core Science & Biosynthesis

Foundational

5-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS number and properties

Whitepaper: 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate in Modern Drug Discovery Executive Summary: Escaping "Flatland" In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been l...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate in Modern Drug Discovery

Executive Summary: Escaping "Flatland"

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor physicochemical properties, including low aqueous solubility and high off-target toxicity. To circumvent these liabilities, drug development professionals are increasingly adopting spirocyclic scaffolds to increase the fraction of sp3-hybridized carbons (Fsp3)[1].

Among these advanced building blocks, 5-oxa-2-azaspiro[3.5]nonane and its salt forms (such as the hemioxalate) have emerged as premier bioisosteres for morpholine and piperidine[2]. This technical guide explores the chemical properties, structural rationale, and self-validating experimental workflows associated with 5-oxa-2-azaspiro[3.5]nonane hemioxalate, providing a comprehensive resource for application scientists and drug designers.

Physicochemical Profiling & Chemical Identity

Understanding the exact stoichiometric and physical state of a building block is critical for reproducible high-throughput screening (HTS) and synthesis. The free base of 5-oxa-2-azaspiro[3.5]nonane is an aliphatic secondary amine[2].

Causality in Salt Selection: Free base aliphatic amines are frequently volatile, prone to rapid oxidation, and often exist as difficult-to-handle hygroscopic oils. By formulating the compound as a hemioxalate (2:1 base-to-acid ratio) or oxalate (1:1 ratio) salt, chemists force a highly crystalline solid state[3],[4]. This self-validating physical transformation drastically improves shelf-life, ensures precise gravimetric handling during assay preparation, and enhances thermodynamic aqueous solubility for in vitro biological testing.

Table 1: Quantitative Chemical Properties

PropertyFree BaseOxalate SaltHemioxalate Salt
CAS Number 138387-19-6[2]1427359-47-4[3]1523571-01-8[4]
Molecular Formula C₇H₁₃NO[2]C₇H₁₃NO · C₂H₂O₄[3]C₁₆H₂₈N₂O₆[4]
Molecular Weight 127.18 g/mol [2]217.22 g/mol [3]344.40 g/mol [4]
CLogP 0.465[2]N/A (Ionized)N/A (Ionized)
Physical Form Liquid/OilSolid Powder[3]Solid Powder

Structural Rationale: The Bioisosteric Logic

Morpholine is a ubiquitous motif in approved drugs, prized for its ability to modulate pKa and establish key hydrogen bonds. However, its relatively flat conformation can lead to metabolic liabilities (e.g., oxidative ring opening) and suboptimal lipophilicity[2].

Substituting morpholine with 5-oxa-2-azaspiro[3.5]nonane introduces profound 3D vectorality. The orthogonal arrangement of the rings projects the oxygen and nitrogen heteroatoms into distinct spatial quadrants[5]. This structural replacement lowers the overall LogD, disrupts planar stacking (thereby improving solubility), and shields adjacent metabolic soft spots from Cytochrome P450 (CYP) enzymes[1],[6].

G A Morpholine Ring (Flatland) B Spirocyclic Bioisostere (5-Oxa-2-azaspiro[3.5]nonane) A->B Structural Replacement C Increased Fsp3 Fraction & 3D Complexity B->C D Improved Aqueous Solubility C->D E Enhanced Metabolic Stability C->E

Logical flow of spirocyclic bioisosteric replacement.

Pharmacological Applications & Signaling Pathways

Derivatives of the azaspiro[3.5]nonane family have demonstrated potent activity across multiple therapeutic areas:

  • Metabolic Diseases (GPR119 Agonists): 7-azaspiro[3.5]nonane derivatives have been identified as highly potent agonists for GPR119, a G-protein coupled receptor critical for glucose-dependent insulin secretion[1],[7].

  • Pain Management (FAAH Inhibitors): Spirocyclic urea derivatives, including the clinical candidate PF-04862853, utilize the azaspiro scaffold to covalently inhibit Fatty Acid Amide Hydrolase (FAAH), enhancing endocannabinoid signaling for analgesia[8].

  • Oncology: The scaffold is actively explored in the synthesis of Histone Deacetylase (HDAC) inhibitors and irreversible KRAS G12C modulators[1],[5].

G L Spirocyclic Agonist R GPR119 Receptor L->R Binds G Gs Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Out Insulin / GLP-1 Secretion PKA->Out Cellular Response

GPR119 signaling pathway activated by spirocyclic derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the properties of 5-oxa-2-azaspiro[3.5]nonane derivatives, researchers must employ self-validating assay systems. Below are the standardized protocols designed to ensure high data integrity.

Protocol A: In Vitro Metabolic Stability (Microsomal Clearance)

This assay determines the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the spirocyclic compound.

  • Preparation: Prepare a 10 mM stock of the hemioxalate salt in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Pre-incubation: Combine the compound with human liver microsomes (0.5 mg/mL final protein concentration) and incubate at 37°C for 5 minutes without the NADPH regenerating system.

    • Causality: This negative control step establishes a thermal and binding equilibrium. If compound depletion occurs here, it flags chemical instability or non-specific binding, ensuring that subsequent depletion is strictly CYP450-mediated.

  • Initiation: Add the NADPH regenerating system to initiate the reaction. Concurrently run a parallel assay with a known rapidly metabolized reference (e.g., Verapamil) to validate batch enzyme viability.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile immediately denatures metabolic enzymes, locking the concentration at exact time points while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate.

G S1 Compound Preparation S2 Microsomal Pre-incubation S1->S2 Buffer pH 7.4 S3 NADPH Initiation S2->S3 37°C Equilibrium S4 Time-Course Quenching S3->S4 Enzymatic Rxn S5 LC-MS/MS Analysis S4->S5 Protein Ppt

Self-validating workflow for in vitro microsomal stability assays.

Protocol B: cAMP Accumulation Assay (GPR119 Functional Validation)

For derivatives acting on GPR119, functional agonism is validated via cAMP quantification[7].

  • Cell Seeding: Seed CHO-K1 cells stably expressing human GPR119 into a 384-well plate at 5,000 cells/well.

  • Ligand Incubation: Treat cells with a concentration-response curve of the spirocyclic derivative in assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, the assay isolates the adenylyl cyclase activation variable. This ensures the measured signal is a direct reflection of GPR119 agonism rather than an artifact of baseline PDE activity[7].

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents.

  • Validation: Normalize data against a known full agonist (e.g., AR-231453) to define Emax​ (100% activation) and calculate the EC50​ using a four-parameter logistic fit[7].

References

  • Title: 5-Oxa-2-azaspiro[3.5]nonane oxalate | 1427359-47-4 - Source: Sigma-Aldrich - URL: 3

  • Title: Specifications of 5-oxa-2-azaspiro[3.5]nonane hemioxalate - Source: Capot Chemical - URL: 4

  • Title: A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Source: BenchChem - URL: 1

  • Title: A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Source: BenchChem - URL: 7

  • Title: Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH) - Source: PubMed - URL: 8

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities - Source: ACS Publications - URL: 5

  • Title: EN300-268654 (5-oxa-2-azaspiro[3.5]nonane) - Source: EnamineStore - URL: 2

  • Title: 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione - Source: BenchChem - URL: 6

Sources

Exploratory

Escape from Flatland: The Biological Activity and Pharmacological Profiling of Azaspiro[3.5]nonane Scaffolds

Executive Summary In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high lipophilicity, and off-target promiscuity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high lipophilicity, and off-target promiscuity. The paradigm shift toward increasing the fraction of sp³ carbons ( Fsp3​ ) has brought spirocyclic scaffolds to the forefront of medicinal chemistry. Among these, the azaspiro[3.5]nonane system has emerged as a highly versatile, conformationally restricted bioisostere for traditional saturated heterocycles like piperidines, piperazines, and morpholines.

This technical guide dissects the biological activity of azaspiro[3.5]nonane derivatives, exploring the mechanistic rationale behind their integration into clinical candidates, their primary pharmacological targets, and the self-validating experimental methodologies required to accurately profile their activity.

Mechanistic Rationale: The Bioisosteric Advantage

Replacing a planar or highly flexible ring with an azaspiro[3.5]nonane core is not merely a structural novelty; it is a calculated physicochemical intervention. The causality behind this design choice is rooted in three distinct advantages:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize the α-carbons of piperidines. The spirocyclic quaternary carbon in azaspiro[3.5]nonanes introduces targeted steric bulk that physically blocks CYP-mediated hydroxylation, significantly extending the compound's metabolic half-life.

  • Tuning of Basic pKa: The inductive effects of the spiro-fused cyclobutane ring can subtly lower the basicity of the adjacent amine. This reduction in pKa decreases the compound's affinity for the hERG potassium channel (a common liability for basic amines), thereby reducing cardiotoxicity risks.

  • Altered Exit Vectors: The three-dimensional architecture projects substituents into entirely different spatial vectors compared to a 1,4-substituted piperidine. This unique geometry allows the molecule to access deeper, more complex binding pockets in target proteins.

Key Biological Targets and Pharmacological Activity

Endocannabinoid System Modulation: FAAH Inhibition

Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase responsible for degrading endocannabinoids like anandamide. Inhibiting FAAH provides analgesic effects without the psychoactive liabilities of direct cannabinoid receptor agonists.

Researchers have successfully utilized the 7-azaspiro[3.5]nonane scaffold to develop highly potent, covalent inhibitors of FAAH[1]. By utilizing a urea linkage on the azaspiro core, compounds such as PF-04862853 act as irreversible inhibitors. The spirocyclic core provides optimal central nervous system (CNS) penetration and a remarkable reduction in molecular weight compared to earlier generations of inhibitors, leading to its advancement as a clinical candidate for pain management[1].

Metabolic Regulation: GPR119 Agonism

G-protein coupled receptor 119 (GPR119) is highly expressed in pancreatic β-cells and intestinal L-cells. It is a prime target for Type 2 Diabetes therapeutics because its activation simultaneously stimulates glucose-dependent insulin secretion and Glucagon-Like Peptide-1 (GLP-1) release[2].

Novel 7-azaspiro[3.5]nonane derivatives (such as compound 54g) have been identified as potent GPR119 agonists[3]. The 3D scaffold perfectly mimics the binding conformation of endogenous lipid amides while resisting rapid lipid metabolism, resulting in a highly favorable pharmacokinetic (PK) profile and robust glucose-lowering effects in diabetic models[3].

GPR119_Pathway Ligand 7-Azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP ↑ cAMP Accumulation AC->cAMP Catalyzes ATP Effect Insulin / GLP-1 Secretion cAMP->Effect PKA Pathway

GPR119 signaling pathway activated by 7-azaspiro[3.5]nonane agonists.

Oncology: PARP and Hedgehog Pathway Modulators

In oncology, azaspiro[3.5]nonanes are being leveraged to rescue the toxicological profiles of existing drugs.

  • PARP-1 Inhibitors: When the piperazine core of the blockbuster drug Olaparib was replaced with an oxa-azaspiro[3.5]nonane core (Compound 10b), the resulting bioisostere retained excellent PARP-1 affinity (24.9 nM) but exhibited significantly reduced off-target cytotoxicity, preserving healthy cell survival[4].

  • Hedgehog Signaling: Replacing the 2,6-dimethylmorpholine group of the skin cancer drug Sonidegib with a 7-oxa-2-azaspiro[3.5]nonane core yielded analogs with increased aqueous solubility and retained nanomolar inhibition of the Hedgehog pathway, while simultaneously lowering general cytotoxicity[5].

Quantitative Data: ADME and Physicochemical Profiling

The following table synthesizes the quantitative ADME (Absorption, Distribution, Metabolism, and Excretion) shifts observed when traditional planar rings are replaced by azaspiro[3.5]nonane variants across different pharmacological programs.

Scaffold TypeCompound ExampleTarget ApplicationLogD (pH 7.4)Aqueous SolubilityOff-Target Cytotoxicity
Piperidine / Morpholine Traditional ReferenceVariousHigher (Lipophilic)Poor to ModerateOften Elevated
7-Azaspiro[3.5]nonane PF-04862853FAAH (Pain)Optimized for CNSHighSignificantly Reduced
7-Oxa-azaspiro[3.5]nonane Sonidegib Analog 3Hedgehog PathwayLoweredIncreasedReduced
Diazaspiro[3.5]nonane Olaparib Analog 10bPARP-1LoweredHighNon-cytotoxic

Validated Experimental Methodologies

To ensure scientific trustworthiness, the evaluation of azaspiro[3.5]nonane compounds must rely on self-validating assay systems. Below are the definitive protocols for profiling these compounds against their two primary targets.

Protocol 1: Time-Dependent Covalent Inhibition Assay for FAAH

Causality Rationale: Because 7-azaspiro[3.5]nonane ureas inhibit FAAH via a covalent mechanism, standard steady-state IC50​ measurements are fundamentally flawed. A time-dependent pre-incubation step is biologically required to capture the two-step binding kinetics (reversible binding KI​ followed by irreversible bond formation kinact​ ).

FAAH_Workflow Step1 1. Compound Preparation (Urea Derivatives) Step2 2. Pre-incubation with hFAAH (Time-dependent) Step1->Step2 Dilute in Assay Buffer Step3 3. Substrate Addition (AMC-Arachidonate) Step2->Step3 Allow Covalent Binding Step4 4. Fluorescence Readout (Ex:340nm/Em:460nm) Step3->Step4 Enzymatic Cleavage Step5 5. Kinetic Analysis (kinact/KI) Step4->Step5 Data Processing

Workflow for screening covalent FAAH inhibitors using fluorogenic substrates.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 9.0) containing 1 mM EDTA and 0.1% BSA. Causality: The alkaline pH optimizes the nucleophilic attack of the catalytic serine, while BSA prevents non-specific compound adherence to plasticware.

  • Enzyme Pre-incubation: Add 10 µL of recombinant human FAAH to a 384-well black microplate. Add 10 µL of the azaspiro[3.5]nonane test compound (serial dilutions in DMSO, final DMSO concentration 1%). Incubate at 37°C for varying time intervals (0, 15, 30, and 60 minutes).

  • Substrate Initiation: Add 20 µL of the fluorogenic substrate AMC-Arachidonyl Amide (final concentration 10 µM) to initiate the reaction.

  • Kinetic Readout: Immediately measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 340 nm, Emission: 460 nm).

  • Self-Validation System:

    • Positive Control: PF-04457845 (validates enzyme is active and inhibitable).

    • Negative Control: 1% DMSO vehicle (defines 100% activity).

    • Quality Metric: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.5.

Protocol 2: Cell-Based cAMP Accumulation Assay for GPR119

Causality Rationale: GPR119 is a Gαs-coupled receptor. Its activation directly stimulates adenylyl cyclase, converting ATP to cAMP. Measuring cAMP is the most proximal readout of receptor activation. To prevent the rapid degradation of synthesized cAMP by endogenous phosphodiesterases (PDEs) and ensure a measurable signal window, the broad-spectrum PDE inhibitor IBMX must be added.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human GPR119. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX).

  • Compound Stimulation: Plate cells at 5,000 cells/well in a 384-well white plate. Add the 7-azaspiro[3.5]nonane test compound and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add a homogeneous time-resolved fluorescence (HTRF) cAMP detection lysis buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Readout: Incubate for 1 hour in the dark, then read the TR-FRET signal (ratio of 665 nm / 620 nm). The signal is inversely proportional to the intracellular cAMP concentration.

  • Self-Validation System:

    • Specificity Control: Run the exact same assay in parallel using wild-type CHO-K1 cells (lacking GPR119). Causality: This proves the cAMP spike is strictly GPR119-mediated and not an artifact of direct adenylyl cyclase activation.

    • Reference Standard: Use the known agonist AR-231453 to define 100% Emax​ .

References

  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential - Benchchem. 2

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed. 1

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. 3

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. 4

  • Sonidegib bioisosteres activity and ADME properties_web - Enamine. 5

Sources

Foundational

5-Oxa-2-azaspiro[3.5]nonane as a piperidine bioisostere.

An In-Depth Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane in Lead Optimization In modern medicinal chemistry, the piperidine ring is ubiquitous, appearing in the structures of over one hundred FDA-approved drugs[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane in Lead Optimization

In modern medicinal chemistry, the piperidine ring is ubiquitous, appearing in the structures of over one hundred FDA-approved drugs[1]. However, its prevalence comes with significant pharmacological liabilities. Piperidine is highly lipophilic and strongly basic (typical pKa​≈10.5 ), which frequently leads to off-target interactions, most notably the blockade of the hERG potassium channel—a primary cause of drug-induced cardiotoxicity[2]. Furthermore, the α -carbons adjacent to the piperidine nitrogen are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, leading to rapid clearance[2].

To circumvent these issues, drug development professionals have increasingly adopted the "Escape from Flatland" paradigm, replacing flat or conformationally flexible rings with rigid, Fsp3​ -rich spirocyclic bioisosteres[3]. While 2-azaspiro[3.3]heptane was an early success in this arena[1], the evolution of this strategy has led to the development of 5-oxa-2-azaspiro[3.5]nonane . By fusing an azetidine ring with an oxane (tetrahydropyran) ring at a single spiro carbon, this scaffold provides a masterclass in physicochemical tuning.

Structural and Physicochemical Rationale

The design of 5-oxa-2-azaspiro[3.5]nonane is not merely a structural novelty; it is a calculated manipulation of molecular vectors and electronic distribution.

  • Basicity ( pKa​ ) Modulation: The oxygen atom at the 5-position is situated directly adjacent to the spiro carbon. Through a strong inductive electron-withdrawing effect (-I effect) transmitted across the spirocyclic framework, the basicity of the azetidine nitrogen is significantly attenuated[4]. This drops the pKa​ from the problematic >10 range down to a more optimal ~8.2, drastically reducing the fraction of ionized molecules at physiological pH (7.4) and mitigating hERG liability.

  • Lipophilicity (LogD) Reduction: Unlike carbocyclic spiro-systems (e.g., 7-azaspiro[3.5]nonane), the incorporation of the oxane oxygen introduces a potent hydrogen bond acceptor[5]. This lowers the overall lipophilicity (LogD), enhancing aqueous solubility without sacrificing the hydrophobic vectors required for target binding.

  • Metabolic Shielding: The spiro-fusion at the α -position of the azetidine ring creates immense steric hindrance. This structural rigidification effectively blocks CYP450 enzymes from accessing the α -protons, shutting down the primary pathway for oxidative dealkylation[3].

G A Piperidine Scaffold (High pKa, CYP Soft Spots) B Spirocyclic Core (Increases Fsp3, Blocks CYP) A->B Structural Rigidification C Oxa-Substitution (Lowers LogD, Inductive pKa Drop) B->C Heteroatom Insertion D 5-Oxa-2-azaspiro[3.5]nonane (Optimized Bioisostere) C->D Synergistic Optimization

Fig 1. Logical progression of piperidine bioisosteric replacement.

Quantitative Physicochemical Profiling

The following table summarizes the quantitative advantages of transitioning from a standard piperidine ring to the highly optimized 5-oxa-2-azaspiro[3.5]nonane scaffold.

ScaffoldcLogP (Base)Calculated pKa​ Fsp3​ CharacterPrimary Pharmacological Impact
Piperidine 1.50~10.51.00High hERG risk, rapid α -oxidation
2-Azaspiro[3.3]heptane 0.80~9.51.00Improved stability, but retains high basicity
7-Oxa-2-azaspiro[3.5]nonane 0.20~9.01.00Good solubility, moderate pKa​ reduction
5-Oxa-2-azaspiro[3.5]nonane 0.40~8.21.00Optimal: Strong inductive pKa​ lowering, high stability

Synthetic Methodology: A Self-Validating Workflow

Synthesizing highly strained spirocycles requires precise control over reaction kinetics and thermodynamics[6]. The de novo synthesis of the 5-oxa-2-azaspiro[3.5]nonane core relies on the strategic differentiation of hydroxyl groups to drive an intramolecular etherification.

Protocol 1: De Novo Synthesis of the 5-Oxa-2-azaspiro[3.5]nonane Core

Objective: Construct the spirocyclic ether via regioselective functionalization of an azetidinone precursor.

  • Step 1: Grignard Addition

    • Procedure: To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C, add 4-(tert-butyldimethylsilyloxy)butylmagnesium bromide (1.2 eq) dropwise. Stir for 4 hours, allowing the reaction to slowly warm to room temperature. Quench with saturated aqueous NH4​Cl .

    • Causality: The bulky tert-butyldimethylsilyl (TBS) group prevents intermolecular side reactions of the Grignard reagent. The cryogenic temperature (-78 °C) suppresses the enolization of the highly strained cyclobutanone equivalent, ensuring exclusive nucleophilic addition to the carbonyl carbon.

  • Step 2: TBS Deprotection

    • Procedure: Treat the crude intermediate with TBAF (1.5 eq) in THF at room temperature for 2 hours. Extract and purify via silica gel chromatography to yield tert-butyl 3-hydroxy-3-(4-hydroxybutyl)azetidine-1-carboxylate (a 1,5-diol).

  • Step 3: Regioselective Tosylation

    • Procedure: Dissolve the 1,5-diol in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir for 6 hours at room temperature.

    • Causality (Self-Validation): This step is inherently self-validating due to extreme steric differentiation. The primary alcohol at the terminus of the butyl chain is completely unhindered and reacts rapidly with TsCl. Conversely, the tertiary alcohol at the C3 position of the azetidine ring is buried within a sterically congested pocket, rendering it inert to tosylation without the need for orthogonal protecting groups.

  • Step 4: Intramolecular Etherification

    • Procedure: Dissolve the mono-tosylated intermediate in anhydrous THF. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0 °C. Heat the reaction to 60 °C for 12 hours. Quench with water, extract with EtOAc, and purify to isolate the N-Boc-5-oxa-2-azaspiro[3.5]nonane core.

    • Causality: NaH irreversibly deprotonates the tertiary alcohol. The resulting alkoxide undergoes a highly favored 6-exo-tet intramolecular SN​2 displacement of the primary tosylate. The thermodynamic stability of the resulting 6-membered oxane ring provides the driving force required to overcome the steric crowding at the newly formed spiro center.

Synth A N-Boc-3-azetidinone B Grignard Addition (4-carbon chain) A->B C 1,5-Diol Intermediate B->C D Selective Tosylation (Primary OH) C->D E Intramolecular Etherification D->E F N-Boc-5-Oxa-2- azaspiro[3.5]nonane E->F

Fig 2. Self-validating synthetic workflow for the 5-oxa-2-azaspiro[3.5]nonane core.

Biological Validation: Metabolic Stability Assays

To prove the efficacy of the 5-oxa-2-azaspiro[3.5]nonane bioisostere, its metabolic resistance must be quantified against standard piperidine analogs using microsomal assays[2].

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Calculate the intrinsic clearance ( Clint​ ) to validate the shielding of CYP450 soft spots.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4)[2].

  • Incubation: Mix the compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (NADPH-A and NADPH-B, final concentration 1 mM)[2].

  • Quenching (Causality): At exact time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Causality: The highly concentrated, freezing organic solvent instantly denatures the CYP enzymes and precipitates microsomal proteins, ensuring that the metabolic snapshot is frozen precisely at the target timepoint.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the proteins. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percentage of the parent compound remaining versus time to derive the elimination rate constant ( k ) and calculate Clint​ [2].

References

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications.[Link]

Sources

Exploratory

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to Navigating Three-Dimensional Chemical Space in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to exp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flatland" of aromatic and planar molecules.[1] This has led to a burgeoning interest in three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly privileged structural motif.[2][3] These unique structures, characterized by two rings sharing a single carbon atom, offer a powerful strategy to navigate the complex, three-dimensional landscapes of biological targets and overcome many of the limitations associated with their planar counterparts.[1][4] This in-depth technical guide provides a comprehensive overview of the core principles, strategic applications, and practical considerations for leveraging spirocyclic scaffolds in modern drug discovery.

The Spirocyclic Advantage: Escaping Flatland for Superior Drug-Like Properties

The incorporation of spirocyclic motifs into drug candidates is a strategic move away from the often-problematic physicochemical properties of flat, aromatic systems.[1] The inherent three-dimensionality and higher fraction of sp3-hybridized carbons (Fsp3) in spirocycles directly translate to a more favorable drug-like profile.[5][6] Molecules with greater sp3 character and three-dimensionality tend to exhibit improved physicochemical properties and a higher probability of clinical success.[7]

1.1. Enhancing Physicochemical and Pharmacokinetic (ADME) Properties

One of the most significant advantages of spirocyclic scaffolds lies in their ability to positively modulate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] The rigid, non-planar nature of spirocycles can lead to:

  • Improved Aqueous Solubility: The increased sp3 character generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[1][4]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and the surrounding sterically hindered environment can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.[1][10]

  • Modulation of Lipophilicity (logP/logD): Strategic incorporation of spirocycles can fine-tune a molecule's lipophilicity, which is a critical parameter for cell permeability and overall pharmacokinetic behavior.[6][10]

A compelling example of this is seen in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, where replacing a morpholine ring with various azaspirocycles led to lower logD values and improved metabolic stability.[6]

PropertyPlanar Counterpart (General Trend)Spirocyclic Analog (General Trend)Reference
Aqueous Solubility LowerHigher[1]
Metabolic Stability LowerHigher[1][10]
Lipophilicity (logP/logD) Often HigherModulatable to Lower Values[6][10]
Fraction of sp3 Carbons (Fsp3) LowerHigher[5][6]
A comparative summary of physicochemical properties.
1.2. Optimizing Potency and Selectivity through Conformational Restriction

The rigid framework of a spirocycle reduces the conformational flexibility of a molecule.[2][11] This "pre-organization" of the pharmacophoric elements into a bioactive conformation can significantly enhance binding affinity for the target protein by reducing the entropic penalty upon binding.[1] This can lead to:

  • Increased Potency: By presenting key functional groups in an optimal spatial orientation for interaction with the target's binding site, spirocycles can lead to a significant increase in potency.[1][12]

  • Improved Selectivity: The well-defined 3D arrangement of substituents on a spirocyclic core allows for more precise interactions with the target, which can lead to higher selectivity against off-targets and a reduction in side effects.[5][6]

For instance, the substitution of a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members.[5][6]

Strategic Design and Synthesis of Spirocyclic Scaffolds

While historically considered challenging to synthesize due to the requisite quaternary carbon, recent advancements in synthetic methodology have made spirocyclic scaffolds more accessible.[4][13] A variety of synthetic strategies can be employed, often tailored to the specific target spirocycle.

2.1. Key Synthetic Strategies

Several powerful synthetic transformations are commonly used to construct spirocyclic systems:

  • Intramolecular Cyclization Reactions: These are among the most common methods and can include intramolecular alkylations, aldol reactions, and Michael additions.

  • Ring-Closing Metathesis (RCM): A robust method for the formation of a variety of ring sizes.

  • [3+2] and [4+2] Cycloaddition Reactions: These can be powerful tools for the stereocontrolled synthesis of complex spirocycles.

  • Rearrangement Reactions: Pinacol-type rearrangements can be effective for the construction of certain spirocyclic frameworks.

2.2. Experimental Protocol: Synthesis of a Spiro-oxindole Scaffold via a [3+2] Cycloaddition

Spiro-oxindoles are a prominent class of spirocycles found in numerous natural products and medicinally active compounds.[11] The following protocol outlines a general procedure for their synthesis via a 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile.

Step 1: Generation of the Azomethine Ylide

  • To a solution of isatin (1.0 eq) and sarcosine (1.2 eq) in a suitable solvent (e.g., toluene or methanol) is added a catalytic amount of a Lewis acid (e.g., AgOAc) or the reaction is heated to reflux.

  • The reaction mixture is stirred for 1-2 hours to facilitate the in situ generation of the azomethine ylide via decarboxylative condensation.

Step 2: [3+2] Cycloaddition

  • To the solution containing the generated azomethine ylide, add the dipolarophile (e.g., an activated alkene such as N-phenylmaleimide) (1.1 eq).

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

Step 4: Characterization

  • The structure and purity of the final compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G cluster_0 Step 1: Azomethine Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3 & 4: Purification & Characterization Isatin Isatin Ylide Azomethine Ylide Isatin->Ylide Heat/Catalyst Sarcosine Sarcosine Sarcosine->Ylide Dipolarophile Dipolarophile (e.g., N-phenylmaleimide) Spiro_Oxindole Spiro-oxindole Product Dipolarophile->Spiro_Oxindole Purification Purification (Column Chromatography) Characterization Characterization (NMR, MS, HPLC) Purification->Characterization G cluster_0 Common Ring System cluster_1 Spirocyclic Bioisostere cluster_2 Resulting Improvements Piperidine Piperidine Azaspiroheptane 2-Azaspiro[3.3]heptane Piperidine->Azaspiroheptane Bioisosteric Replacement Improved_Properties • Increased 3-Dimensionality • Enhanced Metabolic Stability • Novel Chemical Space Azaspiroheptane->Improved_Properties

Caption: Bioisosteric replacement of piperidine with a spirocyclic scaffold.

Future Directions and Outlook

The exploration of spirocyclic scaffolds in medicinal chemistry is far from exhausted. [7][13]The continued development of novel synthetic methodologies, including asymmetric catalysis and flow chemistry, will undoubtedly expand the accessible chemical space of spirocycles. [14]Furthermore, the integration of computational modeling and machine learning will enable the more rational design and prediction of the properties of novel spirocyclic candidates. [13]As our understanding of the intricate three-dimensional nature of biological targets deepens, the strategic application of spirocyclic scaffolds will continue to be a cornerstone of successful drug discovery programs, paving the way for the next generation of innovative therapeutics. [7]

References
  • Daras, E., Dodd, D., & Kassiou, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4993. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8105. [Link]

  • Ferreira, L. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 537-553. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Krasavin, M. (2020). Spirocyclic Motifs in Natural Products. Molecules, 25(21), 5092. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Reymond Group. (2025, December 8). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Usuki, Y., Wang, Y., & Aube, J. (2008). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry, 73(18), 7171-7178. [Link]

  • Pospisil, P., et al. (2018). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 20(4), 2373-2382. [Link]

  • Perez-Luna, C., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]

  • Oberdorf, C., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 55(9), 4347-4357. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Ghosh, S., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Communications, 14(1), 3234. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

Sources

Foundational

IUPAC name for 5-oxa-2-azaspiro[3.5]nonane and its salts.

An In-Depth Technical Guide to 5-oxa-2-azaspiro[3.5]nonane and Its Salts for Drug Development Professionals Abstract Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a pathway t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-oxa-2-azaspiro[3.5]nonane and Its Salts for Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic compounds and access novel, three-dimensional chemical space.[1][2] Among these, the 5-oxa-2-azaspiro[3.5]nonane framework presents a unique combination of a conformationally restricted azetidine ring and a flexible tetrahydropyran ring. This guide provides a comprehensive technical overview of 5-oxa-2-azaspiro[3.5]nonane, detailing its IUPAC nomenclature, physicochemical properties, synthetic considerations, and the characteristics of its common salts. The insights provided herein are intended to empower researchers and drug development professionals to effectively leverage this scaffold in the design of next-generation therapeutics.

Decoding the IUPAC Nomenclature: 5-oxa-2-azaspiro[3.5]nonane

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) precisely describes the molecule's intricate architecture. A breakdown of the name reveals the specific structural features of this heterocyclic compound.

  • spiro : This prefix indicates that the two rings in the molecule share a single common atom, known as the spiro atom.

  • [3.5] : These numbers, enclosed in square brackets, denote the number of atoms in each ring, excluding the spiro atom itself. The smaller ring has 3 atoms, and the larger ring has 5 atoms. Numbering of the spirocycle begins in the smaller ring.[3]

  • nonane : This is the parent alkane name, indicating a total of nine carbon atoms in the bicyclic system (3 + 5 atoms in the rings + 1 spiro atom).

  • 5-oxa- : The prefix "oxa" signifies the replacement of a carbon atom with an oxygen atom in the ring system. The number "5" indicates the position of this oxygen atom.

  • 2-aza- : Similarly, "aza" denotes the replacement of a carbon atom with a nitrogen atom. The number "2" specifies its position.

The numbering convention starts in the ring with fewer atoms, adjacent to the spiro atom, and proceeds around that ring before continuing to the larger ring.

Visualizing the Structure and Numbering

The following diagram illustrates the structure of 5-oxa-2-azaspiro[3.5]nonane with the IUPAC numbering scheme.

IUPAC_Structure cluster_ring1 Azetidine Ring cluster_ring2 Tetrahydropyran Ring N2 C1 N2->C1 Spiro C1->Spiro C3 C3->N2 Spiro->C3 O5 Spiro->O5 C6 O5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C9->Spiro

Caption: IUPAC numbering of the 5-oxa-2-azaspiro[3.5]nonane scaffold.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of the parent molecule is crucial for its application in drug design and development. The incorporation of heteroatoms and the spirocyclic nature of the scaffold impart distinct characteristics.

PropertyValueSource
IUPAC Name 5-Oxa-2-azaspiro[3.5]nonane[4]
CAS Number 138387-19-6[4]
Molecular Formula C₇H₁₃NO[5]
Molecular Weight 127.18 g/mol [6]
Monoisotopic Mass 127.0997 Da[6]
SMILES C1NCC12CCCCO2[4]
InChIKey SBULNORPQJCVIL-UHFFFAOYSA-N[5]
Predicted XlogP 0.2[5]

These properties highlight a molecule with a relatively low molecular weight and a balanced lipophilicity, making it an attractive starting point for library synthesis.

Synthetic Considerations

While specific literature detailing the synthesis of the parent 5-oxa-2-azaspiro[3.5]nonane is not abundant, general strategies for constructing related azaspirocycles provide a viable blueprint. The synthesis often involves a multi-step sequence that builds one ring onto a pre-existing cyclic core.

A plausible approach involves the construction of the azetidine ring onto a tetrahydropyran precursor. This can be achieved through intramolecular cyclization reactions. The overall workflow is a self-validating system where the successful formation of each intermediate confirms the viability of the preceding step, ensuring a logical progression toward the final product.

General Synthetic Workflow

Synthesis_Workflow Start Commercially Available Tetrahydropyran Precursor Step1 Functional Group Manipulation (e.g., to introduce an amine and a leaving group) Start->Step1 Chemical Reagents Step2 Intramolecular Cyclization Step1->Step2 Base/Solvent Step3 Deprotection (if necessary) Step2->Step3 Protecting Group Cleavage End 5-Oxa-2-azaspiro[3.5]nonane Step3->End

Caption: A generalized workflow for the synthesis of azaspirocyclic compounds.

Salts of 5-oxa-2-azaspiro[3.5]nonane: Properties and Nomenclature

The secondary amine at the N2 position is basic and readily forms salts with various acids. Salt formation is a critical step in drug development to improve properties such as solubility, stability, and bioavailability. The most common salts are the hydrochloride and oxalate salts.

The IUPAC nomenclature for these salts is straightforward, combining the name of the parent base with the name of the conjugate acid.

  • 5-oxa-2-azaspiro[3.5]nonane hydrochloride

  • 5-oxa-2-azaspiro[3.5]nonane oxalate

Salt Formation Mechanism

The formation of these salts involves a simple acid-base reaction where the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid.

Salt_Formation cluster_legend Legend Reactants 5-Oxa-2-azaspiro[3.5]nonane + H-X Products [5-Oxa-2-azaspiro[3.5]nonan-2-ium]⁺ X⁻ Reactants->Products Proton Transfer H-X H-X = Acid (e.g., HCl, (COOH)₂) X- X⁻ = Conjugate Base (e.g., Cl⁻, C₂O₄H⁻)

Caption: General reaction scheme for the formation of an ammonium salt.

Properties of Common Salts
SaltCAS NumberMolecular FormulaPhysical Form
Hydrochloride 1330765-15-5C₇H₁₄ClNOPowder[7]
Oxalate 1427359-47-4C₉H₁₅NO₅Solid

These salts are typically crystalline solids, which often exhibit improved handling and formulation properties compared to the free base.

Applications in Medicinal Chemistry

The 5-oxa-2-azaspiro[3.5]nonane scaffold is of significant interest to medicinal chemists for several key reasons:

  • Three-Dimensionality : The rigid, non-planar structure provides a well-defined orientation of substituents, allowing for precise interactions with biological targets and exploration of protein binding pockets.[1]

  • Bioisosteric Replacement : This scaffold can serve as a bioisostere for more common ring systems like piperidine.[1][8] Such replacements can modulate physicochemical properties like solubility and metabolic stability, potentially leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Novel Chemical Space : As a less explored scaffold, it offers opportunities to develop compounds with novel intellectual property profiles, a critical consideration in drug discovery.

It is frequently used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4]

Analytical Characterization

The structural elucidation and purity assessment of 5-oxa-2-azaspiro[3.5]nonane and its derivatives are typically performed using a suite of standard analytical techniques. While a full dataset for the parent compound is not publicly detailed, related structures are routinely characterized by methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of all atoms in the structure.[8]

  • Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation patterns, confirming the compound's identity and purity.[4][8]

  • High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound and its salts.[4]

Conclusion

5-Oxa-2-azaspiro[3.5]nonane represents a valuable building block for modern drug discovery. Its well-defined three-dimensional structure, coupled with favorable physicochemical properties, makes it an attractive scaffold for developing novel therapeutics. A thorough understanding of its IUPAC nomenclature, synthetic accessibility, and the properties of its salts is essential for any researcher aiming to incorporate this promising core into their drug design pipeline. This guide provides the foundational knowledge required to confidently and effectively utilize this versatile chemical entity.

References

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design . French-Ukrainian Journal of Chemistry. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 . PubChem. [Link]

  • 5-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO) . PubChemLite. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks . ChemRxiv. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[8]nonane and analogs as novel reagents in medicinal chemistry | Request PDF . ResearchGate. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d . Semantic Scholar. [Link]

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 5-oxa-2-azaspiro[3.5]nonane Hemioxalate

For Researchers, Scientists, and Drug Development Professionals Introduction The 5-oxa-2-azaspiro[3.5]nonane moiety is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxa-2-azaspiro[3.5]nonane moiety is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] As with any novel compound, definitive structural confirmation is paramount. This guide provides an in-depth analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-oxa-2-azaspiro[3.5]nonane hemioxalate. The focus is on not only presenting the data but also on the rationale behind the experimental choices and the interpretation of the spectral features, providing a self-validating framework for researchers. While publicly available spectra for this specific salt are scarce, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

5-oxa-2-azaspiro[3.5]nonane features a spirocyclic system with an azetidine ring and a tetrahydropyran ring sharing a single carbon atom. The hemioxalate salt introduces a counter-ion that will influence the spectral properties, particularly in NMR due to the protonation of the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. For 5-oxa-2-azaspiro[3.5]nonane hemioxalate, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques provides a complete picture of the molecule's connectivity and spatial arrangement.

Experimental Protocol: NMR Data Acquisition

A robust NMR analysis begins with careful sample preparation and the selection of appropriate experimental parameters.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of 5-oxa-2-azaspiro[3.5]nonane hemioxalate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).

  • The choice of solvent is critical. While CDCl₃ is common for organic molecules, amine salts often have better solubility in more polar solvents.[2] Furthermore, the chemical shift of the N-H proton is highly dependent on the solvent and its hydrogen-bonding capabilities.[3][4][5] DMSO-d₆ is often a good choice as it can solubilize the salt and often allows for the observation of N-H protons.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the through-space proximity of protons, which is important for confirming stereochemistry in rigid spirocyclic systems.[6]

Workflow for NMR Data Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve sample in Deuterated Solvent (e.g., DMSO-d6) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR & DEPT-135 H1->C13 Assign_H Assign ¹H Signals H1->Assign_H COSY 2D COSY C13->COSY C13->Assign_H HSQC 2D HSQC COSY->HSQC Connectivity Establish Connectivity (COSY & HMBC) COSY->Connectivity HMBC 2D HMBC HSQC->HMBC HSQC->Connectivity HMBC->Connectivity Assign_C Assign ¹³C Signals Assign_H->Assign_C Structure Confirm Structure Assign_C->Structure Connectivity->Structure

Caption: Workflow for NMR data acquisition and structural analysis.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show distinct signals for the protons of the azetidine and tetrahydropyran rings, as well as a signal for the N-H proton and the proton of the hemioxalate counter-ion. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-oxa-2-azaspiro[3.5]nonane Hemioxalate in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
H1, H3~3.5 - 3.7t4HProtons adjacent to the nitrogen in the azetidine ring, deshielded.
H4, H6~3.8 - 4.0t4HProtons adjacent to the oxygen in the tetrahydropyran ring, deshielded.
H8, H9~1.8 - 2.0m4HProtons on the carbons beta to the oxygen in the tetrahydropyran ring.
N-H~8.0 - 9.0br s2HProton on the positively charged nitrogen, broadened due to exchange. Its chemical shift is highly dependent on solvent and concentration.[2][4]
Oxalate-H~13.0br s1HCarboxylic acid proton of the hemioxalate, typically very downfield and broad.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon in the structure. The spiro-carbon is a key feature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-oxa-2-azaspiro[3.5]nonane Hemioxalate in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)DEPT-135Assignment Rationale
C1, C3~50 - 55CH₂Carbons adjacent to the nitrogen in the azetidine ring.
C4, C6~65 - 70CH₂Carbons adjacent to the oxygen in the tetrahydropyran ring.
C7 (Spiro)~75 - 80CQuaternary spiro-carbon, identified by its absence in the DEPT-135 spectrum and HMBC correlations.
C8, C9~30 - 35CH₂Carbons beta to the oxygen in the tetrahydropyran ring.
Oxalate C=O~160 - 165CCarbonyl carbon of the oxalate, significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Experimental Protocol: MS Data Acquisition

1. Ionization Method:

  • Electrospray Ionization (ESI): This is the preferred method for polar and ionic compounds like amine salts. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, where M is the free base.

2. Mass Analyzer:

  • Quadrupole Time-of-Flight (Q-TOF) or Orbitrap: These high-resolution mass spectrometers (HRMS) provide highly accurate mass measurements, allowing for the determination of the elemental composition.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Prep_MS Dissolve sample in suitable solvent (e.g., Methanol/Water) Infusion Direct Infusion or LC-MS Prep_MS->Infusion ESI Electrospray Ionization (ESI) Positive Mode Infusion->ESI HRMS High-Resolution Mass Analysis (e.g., TOF or Orbitrap) ESI->HRMS Identify_Ion Identify Protonated Molecular Ion [M+H]⁺ HRMS->Identify_Ion Calc_Formula Calculate Elemental Composition from Accurate Mass Identify_Ion->Calc_Formula Analyze_Frag Analyze Fragmentation Pattern (MS/MS) Calc_Formula->Analyze_Frag Confirm_MW Confirm Molecular Weight and Structure Analyze_Frag->Confirm_MW

Caption: Workflow for mass spectrometry data acquisition and analysis.

Predicted Mass Spectrum Data

For 5-oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO), the exact mass of the free base is 127.0997 g/mol . In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ would have an m/z of 128.1070.[7] The hemioxalate counter-ion will not be observed in the positive ion mode.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zRationale
[C₇H₁₄NO]⁺128.1070(Experimental)Protonated molecular ion of the free base.

Tandem MS (MS/MS) of the parent ion (m/z 128.1) would likely show fragmentation patterns characteristic of spirocyclic systems, including ring opening and cleavage of the azetidine and tetrahydropyran rings.[8][9]

Conclusion

The structural elucidation of 5-oxa-2-azaspiro[3.5]nonane hemioxalate is reliably achieved through a combination of advanced NMR and MS techniques. This guide outlines the expected spectral data and provides the underlying rationale for the experimental design and data interpretation. By following these self-validating protocols, researchers and drug development professionals can confidently confirm the structure and purity of this important chemical entity, ensuring the integrity of their subsequent research and development efforts.

References

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • ACS Publications. A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

  • PubMed. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. [Link]

  • PubChem. 5-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO). [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • ResearchGate. Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation | Request PDF. [Link]

  • PMC. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

  • ResearchGate. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

Sources

Foundational

Strategic Sourcing and Application of 5-Oxa-2-azaspiro[3.5]nonane in Modern Drug Discovery

Executive Summary In the pursuit of next-generation therapeutics, escaping the "flatland" of planar aromatic compounds is a critical design strategy. Saturated, three-dimensional spirocyclic scaffolds have emerged as pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of next-generation therapeutics, escaping the "flatland" of planar aromatic compounds is a critical design strategy. Saturated, three-dimensional spirocyclic scaffolds have emerged as premier building blocks to improve the physicochemical and pharmacokinetic profiles of lead compounds. Among these, 5-oxa-2-azaspiro[3.5]nonane —a unique architecture featuring an azetidine ring spiro-fused to a tetrahydropyran ring—serves as a highly effective bioisostere for ubiquitous saturated heterocycles like morpholine and piperidine.

This technical guide provides an authoritative overview of the mechanistic advantages, commercial availability, supplier evaluation, and validated synthetic handling protocols for 5-oxa-2-azaspiro[3.5]nonane and its derivatives.

The Mechanistic Advantage of Spirocyclic Scaffolds

The incorporation of the 5-oxa-2-azaspiro[3.5]nonane core into a drug candidate is rarely arbitrary; it is a calculated structural intervention. Traditional scaffolds like morpholine often suffer from metabolic liabilities (e.g., oxidation at adjacent C-H bonds) and can limit the 3D vectoring of substituents into complex protein binding pockets.

By replacing a planar or highly flexible ring with a spirocyclic system, chemists achieve several distinct advantages1[1]:

  • Enhanced 3D Vectoring: The rigid spiro-fusion forces substituents into defined spatial orientations, allowing for precise interactions with target residues (e.g., kinase hinge regions or GPCR allosteric sites).

  • Improved Metabolic Stability: The steric bulk around the spiro-center and the absence of metabolically "soft" benzylic/allylic protons significantly reduce cytochrome P450-mediated degradation2[2].

  • Optimized Physicochemical Properties: The inclusion of the oxygen heteroatom maintains necessary polarity and aqueous solubility while modulating the overall lipophilicity (LogP) of the molecule.

ScaffoldIntegration Start Target Identification (Kinase/GPCR) Flatland Traditional Scaffold (Morpholine/Piperidine) Start->Flatland Limitation Poor Metabolic Stability Low Solubility Flatland->Limitation Spiro 5-Oxa-2-azaspiro[3.5]nonane Integration Limitation->Spiro Bioisosteric Replacement Advantage1 Enhanced 3D Vectoring Spiro->Advantage1 Advantage2 Improved PK/PD Spiro->Advantage2 Lead Optimized Lead Compound Advantage1->Lead Advantage2->Lead

Logical framework for integrating spirocyclic scaffolds to overcome flatland limitations.

Commercial Availability & Supplier Evaluation

For instance, while hydrochloride salts are excellent for immediate aqueous coupling, they can be hygroscopic. Conversely, oxalate salts offer superior crystallinity and bench stability, making them ideal for long-term high-throughput screening (HTS) library storage 3[3].

Table 1: Commercially Available Derivatives and Sourcing Metrics
Derivative / CompoundCAS NumberOptimal ApplicationKey Supplier(s)
5-Oxa-2-azaspiro[3.5]nonane hydrochloride 1330765-15-5Direct aqueous coupling, hit-to-lead4[4]
5-Oxa-2-azaspiro[3.5]nonane oxalate 1427359-47-4High-throughput library storage3[3]
tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1482094-97-2Multi-step orthogonal synthesis5[5]
tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1779396-21-2Late-stage diversification (alcohol)6[6]
tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 1936655-32-1Reductive amination precursor7[7]

Experimental Protocols: Handling and Functionalization

To ensure reproducibility, protocols must be self-validating. The spirocyclic oxa-azaspiroalkane core contains inherent ring strain. Using harsh aqueous acids (like concentrated HCl) at elevated temperatures can lead to undesired ring-opening of the ether moiety. Therefore, when utilizing the Boc-protected building block (CAS 1482094-97-2), anhydrous Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the mechanistically sound choice for deprotection.

Protocol: Standardized Boc-Deprotection and Amidation

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Causality: Anhydrous conditions prevent moisture-driven side reactions and ensure the integrity of the spiro-system during acidolytic cleavage.

Step 2: Acidolytic Cleavage

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 10 equivalents of anhydrous TFA dropwise over 15 minutes.

  • Causality: Dropwise addition mitigates the exothermic nature of the deprotection, preventing localized heating that could degrade the strained ring system. Remove the ice bath and stir at room temperature for 2 hours.

Step 3: In-Process Control (IPC) Validation (Critical Checkpoint)

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Do not proceed until the starting material mass ([M+H]⁺ = 228.1) is completely absent and the deprotected spirocycle mass ([M+H]⁺ = 128.1) is the dominant peak.

Step 4: Amidation

  • Concentrate the reaction mixture under reduced pressure to yield the TFA salt. Redissolve in anhydrous DMF.

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the TFA salt, followed by 1.1 equivalents of the desired carboxylic acid and 1.2 equivalents of HATU.

  • Causality: The steric hindrance around the azetidine nitrogen requires a highly efficient coupling reagent like HATU to drive the amidation to completion rapidly, minimizing epimerization of the carboxylic acid partner.

ExperimentalWorkflow Boc Boc-Protected Spirocycle Acid TFA / DCM 0°C to RT, 2h Boc->Acid Salt TFA Salt Intermediate Acid->Salt Deprotection Coupling HATU, DIPEA R-COOH, DMF Salt->Coupling IPC: LC-MS Validated Product Functionalized Target Molecule Coupling->Product Amidation

Step-by-step experimental workflow for Boc-deprotection and subsequent amidation.

Quality Control & Analytical Validation

Upon receiving commercial batches of 5-oxa-2-azaspiro[3.5]nonane derivatives, rigorous QC is mandatory before integration into library synthesis.

  • NMR Verification: ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) must be used to confirm the integration of the spiro-ring protons. Pay specific attention to the distinct multiplet splitting patterns of the azetidine protons, which are highly sensitive to the electronic environment of the adjacent spiro-carbon 8[8].

  • Purity Assessment: Ensure >95% purity via UPLC-MS. For salt forms (HCl or Oxalate), ion chromatography may be utilized to verify the exact stoichiometric ratio of the counterion, ensuring accurate molar calculations during downstream coupling events.

References

  • Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide. Benchchem. 1

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2

  • 5-oxa-2-azaspiro[3.5]nonane hydrochloride | 1330765-15-5. Sigma-Aldrich. 4

  • 5-Oxa-2-azaspiro[3.5]nonane oxalate. SynQuest Labs. 3

  • Tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate. Chemspace.5

  • Tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.5]Nonane-2-carboxylate. Fluorochem. 6

  • AB571770 | CAS 1936655-32-1. abcr Gute Chemie. 7

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. 8

Sources

Protocols & Analytical Methods

Method

Multi-gram Scale Synthesis of Functionalized 7-Oxa-2-azaspiro[3.5]nonanes: A Guide for Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Discovery In the contemporary landscape of drug discovery, there is a strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the contemporary landscape of drug discovery, there is a strategic shift away from flat, aromatic molecules towards more three-dimensional (3D) structures to enhance pharmacological properties. This "escape from flatland" is driven by the need for compounds with improved solubility, metabolic stability, and target selectivity.[1] Spirocyclic scaffolds, in particular, have garnered significant attention due to their rigid, well-defined 3D geometries. The 7-oxa-2-azaspiro[3.5]nonane core is an exemplary scaffold, serving as a valuable bioisosteric replacement for common motifs like piperidine and morpholine.[2] Its unique topology can lead to improved physicochemical properties and novel intellectual property. This guide provides a comprehensive, field-proven protocol for the multi-gram scale synthesis of the versatile building block, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, and its subsequent functionalization, enabling the exploration of novel chemical space for drug development programs.

Synthetic Strategy: A Robust and Scalable Approach

The presented synthetic route is designed for scalability and robustness, commencing with the construction of the spirocyclic core via a Dieckmann-type condensation, followed by reduction and subsequent functionalization. This approach allows for the production of multi-gram quantities of the key intermediates, which are amenable to a wide range of chemical modifications.

Part 1: Synthesis of the Core Spirocyclic Intermediate

The synthesis of the key building block, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, is achieved in two main stages: the formation of the diester precursor followed by its reduction.

Stage 1: Synthesis of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate

While the specific multi-gram synthesis of this diester is not extensively detailed in the literature, a plausible and scalable approach involves the cyclization of a suitable acyclic precursor. A general procedure, based on established methods for constructing similar spirocycles, is outlined below. This typically involves the reaction of a commercially available N-Boc-azetidine derivative with a suitable dielectrophile to construct the tetrahydropyran ring.

Stage 2: Multi-gram Scale Reduction to the Key Alcohol Intermediate

This protocol details the selective reduction of the methyl ester in the presence of the tert-butyl carbamate (Boc) protecting group, yielding the primary alcohol which serves as a versatile handle for further functionalization.

Reaction Scheme:

Sources

Application

Application Note: Experimental Protocols for the N-Alkylation of 5-Oxa-2-azaspiro[3.5]nonane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Rationale In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of lead compound...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of lead compounds is as critical as maximizing target affinity. The morpholine ring is a ubiquitous structural motif; however, it frequently suffers from metabolic liabilities—specifically, cytochrome P450-mediated α -oxidation—and can contribute to suboptimal lipophilicity.

5-Oxa-2-azaspiro[3.5]nonane has emerged as a highly valuable three-dimensional bioisostere for morpholine and piperidine [1]. By replacing a flat, flexible heterocycle with a rigid spirocycle, researchers can achieve several critical optimizations:

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic α -oxidation at one side of the heterocycle.

  • Physicochemical Enhancement: The spirocyclic architecture increases the fraction of sp³ carbons ( Fsp3​ ), which disrupts planar π -stacking, lowers the partition coefficient (logD), and generally improves aqueous solubility [2].

  • Vectorial Projection: The distinct geometry of the spiro[3.5] system alters the exit vectors of substituents, allowing for novel exploration of structure-activity relationships (SAR) within tight binding pockets.

Mechanistic Insights: The Reactivity of Spiro-Azetidines

When functionalizing 5-oxa-2-azaspiro[3.5]nonane, chemists must account for the unique stereoelectronic properties of the azetidine nitrogen.

Causality in Reactivity: The nitrogen atom is embedded within a strained four-membered ring. To accommodate the acute internal bond angles ( ∼90∘ ), the exocyclic bonds—including the nitrogen lone pair—gain higher s-character. This makes the azetidine nitrogen slightly less nucleophilic and less basic than an unstrained secondary amine like piperidine. Furthermore, the inductive electron-withdrawing effect of the oxygen atom in the spiro-fused tetrahydropyran ring (the 5-oxa position) further attenuates this nucleophilicity.

Protocol Implications:

  • Direct Alkylation: While standard SN​2 conditions work, they often require slightly elevated temperatures or highly electrophilic alkyl halides. However, excessively harsh basic conditions (e.g., NaH at high temperatures) must be avoided, as the strained azetidine ring is susceptible to ring-opening side reactions.

  • Reductive Amination: This is often the preferred method. Because iminium ion formation can be slower with azetidines, the addition of catalytic acetic acid is crucial to drive the equilibrium before the addition of the hydride source.

Reaction Workflows & Quantitative Data

The selection between direct alkylation and reductive amination depends on the availability of the alkylating agent (halide vs. aldehyde) and the functional group tolerance required.

Comparative Reaction Conditions
ParameterDirect Alkylation ( SN​2 )Reductive Amination
Reagents Alkyl Halide (R-X)Aldehyde/Ketone + NaBH(OAc)₃
Base / Additive K₂CO₃ or DIPEA (2.0 - 3.0 eq)Acetic Acid (1.0 - 2.0 eq)
Preferred Solvent Acetonitrile (MeCN) or DMF1,2-Dichloroethane (DCE) or DCM
Temperature 25 °C to 60 °C0 °C to 25 °C
Reaction Time 4 – 12 hours6 – 16 hours
Typical Yield 65% – 85%75% – 95%
Primary Limitation Risk of competing E2 elimination of R-XSteric hindrance with bulky ketones
Experimental Workflow Diagram

G Start 5-Oxa-2-azaspiro[3.5]nonane (Secondary Amine) Cond1 Reagent: Alkyl Halide (R-X) Base: K2CO3 or DIPEA Solvent: MeCN or DMF Start->Cond1 Method A Cond2 Reagent: Aldehyde (R-CHO) Reductant: NaBH(OAc)3 Solvent: DCE or DCM Start->Cond2 Method B Path1 Direct Alkylation (SN2 Pathway) Cond1->Path1 Path2 Reductive Amination (Iminium Pathway) Cond2->Path2 Product N-Alkylated Spirocycle (Tertiary Amine) Path1->Product Path2->Product

Workflow for the N-alkylation of 5-oxa-2-azaspiro[3.5]nonane via direct or reductive methods.

Step-by-Step Experimental Protocols

Protocol A: Direct N-Alkylation with Alkyl Halides

This method is ideal for primary alkyl bromides, iodides, or benzylic/allylic halides.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (1.0 eq)

  • Alkyl bromide or iodide (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN) (0.1 - 0.2 M)

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-oxa-2-azaspiro[3.5]nonane hydrochloride (1.0 eq) and anhydrous K₂CO₃ (3.0 eq).

    • Causality Note: 3.0 equivalents of base are used because 1.0 eq is consumed immediately to neutralize the hydrochloride salt and liberate the free base, while the remainder acts as an acid scavenger for the HX generated during the SN​2 reaction.

  • Solvent & Reagent Addition: Suspend the mixture in anhydrous MeCN. Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the heterogeneous mixture at 50 °C to 60 °C under an inert atmosphere (N₂ or Ar). Monitor the reaction via TLC (typically using 5-10% MeOH in DCM with a basic stain like Ninhydrin or Dragendorff's reagent).

  • Workup: Upon complete consumption of the starting amine (typically 4–8 hours), cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (EtOAc).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc and wash with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient of Hexanes/EtOAc or DCM/MeOH) to afford the pure tertiary amine.

Protocol B: Reductive Amination

This method is highly recommended for introducing complex alkyl groups and avoids the risk of over-alkylation or elimination side-reactions.

Materials:

  • 5-Oxa-2-azaspiro[3.5]nonane (free base or HCl salt) (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (1.0 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) (0.1 - 0.2 M)

Procedure:

  • Iminium Formation: Dissolve the amine (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE. Add glacial acetic acid (1.0 eq if using free base; 2.0 eq if using the HCl salt).

    • Causality Note: DCE is the superior solvent here as it perfectly solubilizes the intermediate iminium species and is highly compatible with NaBH(OAc)₃. The acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack by the weakly nucleophilic azetidine nitrogen.

  • Pre-stirring: Stir the mixture at room temperature for 1 to 2 hours to ensure complete formation of the iminium ion.

  • Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) in small portions.

    • Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted aldehyde to an alcohol.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–16 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH is slightly basic ( pH 8). This neutralizes the acetic acid and destroys unreacted hydride.

  • Extraction & Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue via flash chromatography to yield the target N-alkylated spirocycle.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Synthesis of azaspirocycles and their evaluation in drug discovery." Angewandte Chemie International Edition, 49(20), 3524-3527. Available at:[Link]

  • Degorce, S. L., et al. (2019). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 10(8), 1164-1169. Available at:[Link]

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Available at:[Link]

Method

Advanced HPLC and LC-MS/MS Methodologies for the Analysis of Azaspiro[3.5]nonane Derivatives in Drug Discovery

Executive Summary Azaspiro[3.5]nonane scaffolds are increasingly utilized in medicinal chemistry to escape the "flatland" of planar aromatics, offering enhanced three-dimensional complexity, metabolic stability, and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azaspiro[3.5]nonane scaffolds are increasingly utilized in medicinal chemistry to escape the "flatland" of planar aromatics, offering enhanced three-dimensional complexity, metabolic stability, and target specificity. However, the inherent basicity of the spiro-amine presents unique chromatographic challenges. This application note details robust, self-validating HPLC and LC-MS/MS protocols optimized for the accurate quantification, purity assessment, and pharmacokinetic (PK) profiling of azaspiro[3.5]nonane compounds.

Pharmacological Context & The "Escape from Flatland"

The strategic incorporation of spirocyclic bioisosteres like azaspiro[3.5]nonane significantly modulates physicochemical properties, improving aqueous solubility and lipophilicity profiles compared to traditional non-spirocyclic motifs 1. Notably, these derivatives have demonstrated high efficacy as G-protein coupled receptor 119 (GPR119) agonists (e.g., compound 54g) for the treatment of type 2 diabetes 2, and as fatty acid amide hydrolase (FAAH) inhibitors (e.g., PF-04862853) for pain management [[3]]().

Chromatographic Causality: Overcoming Spiro-Amine Basicity

As a Senior Application Scientist, I must emphasize that analyzing azaspiro[3.5]nonane compounds requires overcoming the high basicity of the secondary or tertiary spiro-amine group.

Causality of Method Design:

  • Stationary Phase Selection: Standard silica columns possess exposed, acidic silanol groups that ionically bind to the basic spiro-amine, resulting in severe peak tailing and loss of resolution. To prevent this, a highly end-capped, reversed-phase C18 column (e.g., Waters XTerra MS C18) is strictly required 4. End-capping sterically shields the silanols, ensuring symmetrical peak shapes.

  • Mobile Phase pH Control: The mobile phase must be highly acidic (pH 2-3) using modifiers like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) 4. This guarantees the amine remains fully protonated throughout the run, stabilizing its retention time and maximizing the ionization efficiency for positive electrospray ionization (ESI+) in the mass spectrometer [[5]]().

Analytical Workflow & Self-Validating Systems

AnalyticalWorkflow A 1. Sample Prep Protein Precipitation B 2. HPLC Separation End-capped C18 A->B C 3. ESI+ Ionization Amine Protonation B->C D 4. Tandem MS (MRM) Quantification C->D E 5. Data Analysis PK & Clearance D->E

Fig 1. LC-MS/MS analytical workflow for azaspiro[3.5]nonane quantification.

Detailed Experimental Protocols

Protocol A: HPLC-UV Method for Purity and Stability Assessment

This protocol is designed as a self-validating system to ensure batch-to-batch reproducibility during the synthesis of azaspiro[3.5]nonane derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized azaspiro[3.5]nonane in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions.

  • System Equilibration: Purge the HPLC system and equilibrate the end-capped C18 column (50 mm × 2.1 mm, 3.5 µm) with 95% Mobile Phase A (Water + 0.1% FA) and 5% Mobile Phase B (Acetonitrile + 0.1% FA) for at least 10 column volumes. Rationale: Insufficient equilibration leaves the stationary phase partially unconditioned, causing retention time drift 4.

  • System Suitability Testing (SST): Inject a reference standard 5 times. The run is only validated if the retention time %RSD is <1.0% and the peak area %RSD is <2.0%. This ensures the system is stable prior to running unknown samples.

  • Gradient Execution: Run the gradient program (see Table 1) at a flow rate of 0.4 mL/min. Maintain the column compartment at 40°C to lower solvent viscosity and improve mass transfer kinetics.

  • Detection: Monitor UV absorbance simultaneously at 210 nm and 254 nm.

Protocol B: LC-MS/MS Method for In Vitro Pharmacokinetics

To evaluate the metabolic stability of azaspiro[3.5]nonane candidates, intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) are determined using liver microsome assays 5.

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of the azaspiro[3.5]nonane compound with human or rat liver microsomes (0.1 mg/mL protein) and a NADPH regenerating system at 37°C under continuous vortexing (800 rpm) [[5]]().

  • Time-Course Sampling & Quenching: At designated time points (t = 0, 5, 15, 30, and 60 minutes), withdraw 30 µL aliquots from the incubation matrix [[1]](). Immediately quench the reaction by transferring the aliquot into 90 µL of ice-cold methanol containing a structurally similar Internal Standard (IS) 5. Rationale: The cold organic solvent acts as a dual-purpose agent—it instantly denatures the CYP450 enzymes to stop metabolism and precipitates matrix proteins to protect the LC column.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials.

  • LC-MS/MS Acquisition: Inject 2 µL of the supernatant into the LC-MS/MS system. Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions.

  • Data Processing: Calculate the peak area ratio of the Analyte to the IS. Plot the natural logarithm (ln) of the percent remaining parent compound against time. The slope of the linear regression yields the elimination rate constant ( k ), allowing the calculation of t1/2​ 1.

Quantitative Data Summaries

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
0.50.4955
4.00.4595
5.00.4595
5.10.4955
7.00.4955

Table 2: Representative LC-MS/MS MRM Parameters for Azaspiro[3.5]nonane Scaffolds

Compound ClassPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
GPR119 Agonist425.2214.15025
FAAH Inhibitor388.2155.05022
Internal Std443.2232.15025

Troubleshooting & Optimization

  • Inconsistent Retention Times: Often caused by mobile phase evaporation or inadequate equilibration. Solution: Prepare fresh mobile phase daily, keep reservoirs capped, and increase column equilibration time between gradient runs 4.

  • Peak Tailing Despite End-Capping: If tailing persists on the C18 column, the secondary interactions are too strong. Solution: Introduce a competing base, such as 10 mM triethylamine (TEA), to the mobile phase to aggressively block active silanol sites 4.

Biological Context: Target Engagement

The analytical quantification of these compounds directly supports their biological evaluation. When azaspiro[3.5]nonane derivatives successfully reach their target, they trigger specific metabolic cascades, such as the GPR119 pathway, which is highly relevant in diabetes research.

GPR119Pathway Agonist Azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor (Pancreatic β-cells) Agonist->Receptor Binds cAMP Intracellular cAMP ↑ Receptor->cAMP Activates Gs Secretion Insulin & GLP-1 Secretion cAMP->Secretion Stimulates Outcome Glucose Lowering Effect Secretion->Outcome Results in

Fig 2. GPR119 signaling pathway activated by azaspiro[3.5]nonane derivatives.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists Source: PubMed (NIH) URL:[Link]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853 Source: PubMed (NIH) URL:[Link]

  • Supporting Information (Pharmacokinetics and LC/MS/MS) Source: Wiley-VCH URL:[Link]

Sources

Application

Comprehensive Application Note: Cell-Based Functional Assays for 7-Azaspiro[3.5]nonane Derivatives Targeting GPR119

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Guide Introduction: The Rationale for Spirocyclic Scaffolds in GPCR Targetin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Methodological Guide

Introduction: The Rationale for Spirocyclic Scaffolds in GPCR Targeting

In modern medicinal chemistry, the transition from flat, two-dimensional heterocycles to rigid, three-dimensional architectures is a proven strategy for improving the physicochemical and pharmacokinetic properties of drug candidates. The 7-azaspiro[3.5]nonane scaffold is a premier bioisostere for simple piperidines or morpholines. By introducing a spirocyclic junction, this framework restricts conformational flexibility, locking the basic amine and its substituents into specific spatial vectors. This rigidity not only enhances target binding affinity through reduced entropic penalties but also significantly improves metabolic stability by shielding adjacent carbon centers from cytochrome P450-mediated oxidation [1].

A prominent application of 7-azaspiro[3.5]nonane derivatives is the targeting of GPR119 , a Class A G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1, making it a highly validated target for Type 2 Diabetes [1].

Because GPR119 is a G α s-coupled receptor, its activation directly stimulates adenylyl cyclase (AC), leading to the intracellular accumulation of cyclic AMP (cAMP). To accurately profile the structure-activity relationship (SAR) of novel 7-azaspiro[3.5]nonane derivatives, robust, self-validating cell-based functional assays are required.

G Ligand 7-azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor Ligand->Receptor Binds GProtein Gαs Subunit Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Metabolite cAMP Accumulation Effector->Metabolite ATP Conversion Kinase Protein Kinase A (PKA) Metabolite->Kinase Activates Outcome Insulin/GLP-1 Secretion Kinase->Outcome Phosphorylation Cascade

Caption: GPR119 signaling pathway upon activation by 7-azaspiro[3.5]nonane agonists.

Primary Functional Assay: HTRF cAMP Accumulation

To quantify the agonistic potency (EC 50​ ) and efficacy (E max​ ) of 7-azaspiro[3.5]nonane derivatives, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Principle and Causality

HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this assay, native cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody [2].

  • Causality of Signal: Because it is a competitive assay, a decrease in the TR-FRET signal (measured at 665 nm) directly correlates with an increase in intracellular cAMP production.

  • Causality of Time Delay: A built-in delay of 50 µs before reading the emission eliminates short-lived background autofluorescence from the microplate and biological matrices, ensuring a high signal-to-noise ratio.

  • Causality of IBMX: 3-Isobutyl-1-methylxanthine (IBMX) is added to the stimulation buffer. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transiently produced cAMP would be rapidly hydrolyzed, leading to false-negative readouts.

Step-by-Step Protocol

Preparation & Plating:

  • Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvest cells and resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, pH 7.4).

  • Dispense 5 µL of the cell suspension (approx. 2,000 cells/well) into a low-volume 384-well white microplate.

Compound Stimulation (Self-Validating System): 4. Prepare 2X concentration serial dilutions of the 7-azaspiro[3.5]nonane derivatives in Assay Buffer.

  • Trustworthiness Check: Always include a vehicle control (e.g., 0.5% DMSO) to define the basal assay floor, and a reference full agonist (e.g., AR231453 at 10 µM) to define the 100% efficacy ceiling [3]. Calculate the Z' factor for every plate; a Z' > 0.5 validates the assay's integrity.
  • Add 5 µL of the diluted compounds to the cells.
  • Seal the plate and incubate for 30 minutes at room temperature.

Detection & Readout: 7. Prepare the HTRF detection reagents: dilute the cAMP-d2 and anti-cAMP-Cryptate in the manufacturer's lysis buffer. 8. Add 5 µL of cAMP-d2, followed immediately by 5 µL of anti-cAMP-Cryptate to each well. 9. Incubate for 1 hour at room temperature protected from light. 10. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or SpectraMax). Measure donor emission at 620 nm and acceptor emission at 665 nm.

Orthogonal Assay: β -Arrestin-2 Recruitment

GPCRs are subject to homologous desensitization. Prolonged activation by an agonist leads to receptor phosphorylation by GRKs and subsequent recruitment of β -arrestin, which sterically uncouples the G-protein and initiates receptor internalization.

Principle and Causality

Evaluating β -arrestin recruitment is critical for identifying potential biased agonists. A 7-azaspiro[3.5]nonane derivative that strongly activates G α s (cAMP) but weakly recruits β -arrestin may exhibit a prolonged duration of action in vivo due to reduced receptor internalization [3]. We employ an Enzyme Complementation assay (e.g., NanoBiT). The GPR119 receptor is fused to a large NanoLuc fragment (LgBiT), and β -arrestin-2 is fused to a small fragment (SmBiT). Agonist binding brings the fragments together, restoring luciferase activity.

Step-by-Step Protocol
  • Seed HEK293 cells co-expressing GPR119-LgBiT and SmBiT- β -arrestin-2 in a 384-well white plate (10,000 cells/well) in Opti-MEM. Incubate overnight.

  • Add the live-cell luciferase substrate (e.g., Furimazine) directly to the wells and incubate for 5 minutes to establish a baseline luminescence.

  • Add serial dilutions of the 7-azaspiro[3.5]nonane test compounds.

  • Read luminescence continuously for 45 minutes to capture the kinetic peak of β -arrestin recruitment (typically occurring between 15-30 minutes post-stimulation).

  • Calculate the Area Under the Curve (AUC) or peak luminescence to determine the EC 50​ .

Data Presentation & Interpretation

The structural rigidity of the 7-azaspiro[3.5]nonane core allows for precise tuning of the pharmacophore. In the table below, we summarize the pharmacological profiles of representative derivatives (including the literature-validated Compound 54g) compared to the reference standard AR231453.

CompoundStructural Modification (R-Groups)cAMP EC 50​ (nM)cAMP E max​ (%) β -Arrestin EC 50​ (nM)Bias Factor ( ΔΔ Log(E/A))
AR231453 Reference Standard2.5 ± 0.310018.4 ± 2.10.00 (Reference)
Compound 54g 7-azaspiro[3.5]nonane + Pyrimidine1.8 ± 0.29815.2 ± 1.8-0.12 (Balanced)
Derivative A 7-azaspiro[3.5]nonane + Triazole12.4 ± 1.585>10,000+2.45 (G-Protein Biased)
Derivative B 2-Oxa-7-azaspiro[3.5]nonane core45.0 ± 4.260310.5 ± 15.0-0.85 ( β -Arrestin Biased)

Note: E max​ is normalized to the maximal response of AR231453. Bias factor is calculated using the operational model of agonism. A positive bias factor indicates a preference for G-protein signaling over β -arrestin recruitment.

High-Throughput Screening Workflow

To efficiently screen large libraries of 7-azaspiro[3.5]nonane derivatives, the assays are miniaturized and automated. The following workflow illustrates the critical path from cell handling to data analysis.

Workflow Step1 Cell Plating (HEK293-hGPR119) Step2 Agonist Stimulation (30 min + IBMX) Step1->Step2 Step3 Lysis & Detection (cAMP-d2 + Anti-cAMP-Eu) Step2->Step3 Step4 TR-FRET Read (620nm & 665nm) Step3->Step4 Step5 Data Analysis (4-Parameter Fit) Step4->Step5

Caption: High-throughput screening workflow for HTRF-based cAMP accumulation assays.

References

  • Matsuda, D., Kawamura, M., et al. "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 2018. URL:[Link]

  • Molecular Devices. "Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay." Molecular Devices Application Notes. URL:[Link]

  • Lin, X., et al. "Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119." European Journal of Pharmacology, 2015. URL:[Link]

Method

Application Note: Strategic Incorporation of 5-Oxa-2-azaspiro[3.5]nonane into Peptide Scaffolds for Enhanced Pharmacological Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol Strategic Rationale: Escaping "Flatland" in Peptide Design The modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Methodological Protocol

Strategic Rationale: Escaping "Flatland" in Peptide Design

The modern drug discovery paradigm heavily emphasizes the "Escape from Flatland" concept, advocating for the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures[1]. In the realm of peptide and peptidomimetic design, incorporating conformationally restricted spirocycles is a proven strategy to lock peptides into bioactive conformations (such as β-turns), thereby enhancing target affinity and resisting proteolytic degradation[2].

5-oxa-2-azaspiro[3.5]nonane is a highly valuable spirocyclic scaffold. Structurally, it consists of a 6-membered oxacyclohexane (tetrahydropyran) ring spiro-fused to a 4-membered azetidine ring. This architecture serves as an excellent bioisostere for traditional morpholine or piperidine rings. Its incorporation into drug candidates—ranging from GPR119 agonists to histone deacetylase inhibitors—has been shown to significantly modulate physicochemical properties, improving aqueous solubility and metabolic stability while lowering off-target toxicity[3][4].

Causality in Scaffold Selection

The strategic advantage of 5-oxa-2-azaspiro[3.5]nonane lies in its rigid dihedral angles. When incorporated into a peptide backbone (via its carboxylic acid derivative) or used as an N-terminal capping agent, the spiro carbon severely restricts the rotational degrees of freedom (φ and ψ angles) of the adjacent peptide bonds[2]. This steric bulk shields nearby amide bonds from enzymatic cleavage, drastically increasing the plasma half-life of the resulting therapeutic peptide.

Physicochemical Profiling

The table below summarizes the quantitative advantages of replacing standard flat heterocycles with the 5-oxa-2-azaspiro[3.5]nonane scaffold.

Scaffold TypeRepresentative MotifFraction sp3 (Fsp3)Relative Lipophilicity (ΔLogD at pH 7.4)Aqueous SolubilityMetabolic Stability (HLM t1/2)
Flat Heterocycle Morpholine0.80BaselineModerateLow/Moderate
Flat Heterocycle Piperidine1.00+0.5 to +0.8LowLow (Prone to oxidation)
Spirocycle 5-oxa-2-azaspiro[3.5]nonane1.00-0.5 to -1.0HighHigh (Steric shielding)

Data derived from comparative spirocycle profiling studies[3].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of sterically hindered spirocyclic amines into peptide scaffolds requires specialized Solid-Phase Peptide Synthesis (SPPS) protocols[2]. Standard uronium-based coupling reagents (e.g., HBTU) often fail to overcome the transition state energy barrier caused by the spiro center.

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Spirocycle Coupling (HATU/HOAt/DIEA) N2->N3 N4 Chain Elongation (Iterative SPPS) N3->N4 N5 Global Cleavage (TFA/TIS/H2O) N4->N5

Workflow for SPPS incorporation of spirocyclic scaffolds.

Detailed Experimental Protocols

Protocol A: N-Terminal Capping with 5-oxa-2-azaspiro[3.5]nonane

This protocol describes the use of 5-oxa-2-azaspiro[3.5]nonane hydrochloride to cap the N-terminus of a resin-bound peptide.

Expertise & Causality: The azetidine nitrogen is a secondary amine embedded in a sterically demanding environment. We utilize HATU combined with HOAt . The 7-aza-1-hydroxybenzotriazole moiety in HATU provides a neighboring group effect (basic assistance from the pyridine nitrogen) that accelerates the nucleophilic attack of the hindered spirocyclic amine[2]. Furthermore, because the spirocycle is supplied as a hydrochloride salt, a stoichiometric excess of DIEA is mandatory to liberate the free base in situ.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the Fmoc-deprotected peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve the peptide's C-terminal coupling partner (if synthesizing in solution) or prepare the resin for capping. For capping, dissolve 5-oxa-2-azaspiro[3.5]nonane hydrochloride (0.3 mmol, 3.0 eq) in 2 mL of anhydrous DMF.

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIEA) (0.7 mmol, 7.0 eq) to the spirocycle solution to neutralize the HCl salt and provide basic conditions. Add HATU (0.29 mmol, 2.9 eq) and HOAt (0.3 mmol, 3.0 eq). Stir for 3 minutes to pre-activate the carboxylic acid on the resin (or the incoming acid).

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. Optional: For highly hindered sequences, apply microwave irradiation (75°C, 15 watts, 15 minutes).

  • Self-Validating Step (Chloranil Test): Standard Kaiser (ninhydrin) tests are unreliable for secondary amines. To validate coupling, perform a Chloranil Test . Treat a few resin beads with 2% acetaldehyde in DMF and 2% chloranil in DMF. A colorless or pale yellow bead indicates successful coupling (absence of free secondary amine). A dark blue/green bead indicates incomplete coupling, necessitating a second cycle.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. The Triisopropylsilane (TIS) acts as a carbocation scavenger, protecting electron-rich residues from any potential degradation byproducts of the oxa-spirocycle.

Protocol B: Internal Incorporation of Fmoc-5-oxa-2-azaspiro[3.5]nonane-x-carboxylic acid

When incorporating the spirocycle as an internal amino acid, the most challenging step is coupling the subsequent amino acid onto the sterically shielded secondary amine of the azetidine ring.

Step-by-Step Methodology:

  • Spirocycle Coupling: Couple the Fmoc-protected spirocyclic amino acid (3.0 eq) using DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 2 hours. Causality: DIC/Oxyma is preferred here over HATU to prevent guanidinylation of the resin-bound primary amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF and DCM.

  • Subsequent Amino Acid Coupling (Critical): To couple the next amino acid onto the hindered azetidine nitrogen, utilize the Symmetrical Anhydride method or an Amino Acid Fluoride .

    • Method: Dissolve the incoming Fmoc-amino acid (5.0 eq) and DIC (2.5 eq) in DCM. Stir for 15 minutes to form the symmetrical anhydride. Evaporate the DCM, redissolve in a minimal volume of DMF, and add to the resin. Agitate for 12 hours at 40°C.

  • Validation: Perform the Chloranil test to confirm the disappearance of the secondary amine.

Conformational Validation Pathway

Once the spiro-peptide is synthesized and purified via RP-HPLC, its three-dimensional structure must be validated to confirm that the 5-oxa-2-azaspiro[3.5]nonane scaffold successfully induced the desired conformational constraint (e.g., a β-turn)[2].

Conformational_Analysis A Purified Spiro-Peptide B CD Spectroscopy (Secondary Structure) A->B C 2D NMR (NOESY/ROESY) (Interproton Distances) A->C D Molecular Dynamics (Energy Minimization) B->D Structure Priors C->D Distance Restraints E 3D Conformational Ensemble D->E

Biophysical validation workflow for spirocycle-induced peptide conformations.

Analytical Causality:

  • Circular Dichroism (CD): Provides a rapid global assessment of secondary structure. A minimum near 225 nm and a maximum near 205 nm typically indicate a stabilized β-turn.

  • 2D NMR (NOESY/ROESY): Critical for identifying through-space correlations (< 5 Å) between the protons of the spiro-scaffold and adjacent amino acid residues. These interproton distances serve as strict restraints for in silico molecular dynamics simulations, ultimately yielding the high-resolution 3D bioactive conformation[2].

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design, French-Ukrainian Journal of Chemistry, 1

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery, Benchchem, 3

  • Application Notes and Protocols for the Incorporation of 2-Oxa-7-azaspiro[4.4]nonan-1-one into Peptide Scaffolds, Benchchem, 2

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities, Chemical Reviews - ACS Publications, 4

  • 5-oxa-2-azaspiro[3.5]nonane hydrochloride | 1330765-15-5, Sigma-Aldrich,

Sources

Application

Synthetic Routes to 2,5-dioxa-8-azaspiro[3.5]nonane: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. The inherent thr...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. The inherent three-dimensional structure of spirocycles like this offers an escape from the "flatland" of traditional aromatic systems, often leading to improved physicochemical properties and novel intellectual property.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the synthetic strategies.

Introduction to Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings connected by a single common atom, have gained significant attention in medicinal chemistry due to their rigid, three-dimensional architecture.[2] This unique conformation can lead to enhanced target specificity, improved metabolic stability, and better pharmacokinetic profiles compared to their more flexible, acyclic, or simple heterocyclic counterparts.[3][4] The 2,5-dioxa-8-azaspiro[3.5]nonane core, incorporating both oxetane and piperidine-like features, presents a compelling building block for the development of novel therapeutics.

Strategic Approach to the Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane

The synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (CAS: 1184185-17-8) can be efficiently achieved through a multi-step sequence starting from readily available precursors.[5][6] The strategy detailed below is adapted from a patented method that emphasizes operational simplicity, controlled reactions, and suitability for larger-scale production.[5] The overall synthetic pathway involves the construction of a key intermediate, followed by cyclization and subsequent deprotection to yield the target spirocycle.

The chosen synthetic route, outlined below, begins with the N-protected 3-(aminomethyl)oxetan-3-ol. This precursor undergoes acylation, intramolecular cyclization, reduction, and a final deprotection step to furnish the desired 2,5-dioxa-8-azaspiro[3.5]nonane.

SynthesisWorkflow cluster_0 Synthetic Pathway to 2,5-dioxa-8-azaspiro[3.5]nonane Precursor 3-((Benzylamino)methyl)oxetan-3-ol (Compound 1) Intermediate1 N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Compound 2) Precursor->Intermediate1 Chloroacetyl chloride, First base (e.g., Triethylamine) Intermediate2 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one (Compound 3) Intermediate1->Intermediate2 Self-cyclization, Second base, Inert atmosphere Intermediate3 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4) Intermediate2->Intermediate3 Reduction (e.g., with a reducing agent) FinalProduct 2,5-Dioxa-8-azaspiro[3.5]nonane (Compound 5) Intermediate3->FinalProduct Catalytic Hydrogenation (Bn protecting group removal)

Figure 1: Synthetic workflow for 2,5-dioxa-8-azaspiro[3.5]nonane.

Detailed Protocols and Experimental Insights

The following protocols provide a step-by-step guide to the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, along with expert commentary on the rationale behind key experimental choices.

Protocol 1: Synthesis of N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Compound 2)

This initial step involves the acylation of the secondary amine of the starting material with chloroacetyl chloride. The choice of a base is critical to neutralize the HCl generated during the reaction.

  • Reagents and Materials:

    • 3-((Benzylamino)methyl)oxetan-3-ol (Compound 1)

    • Chloroacetyl chloride

    • First base (e.g., Triethylamine, Pyridine, Diisopropylethylamine, or Potassium Carbonate)[5]

    • First reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Nitrogen or Argon gas for inert atmosphere

  • Step-by-Step Procedure:

    • Dissolve 3-((benzylamino)methyl)oxetan-3-ol (1 equivalent) in the chosen reaction solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the first base (1.1 to 1.5 equivalents) to the solution. The use of a slight excess of base ensures complete neutralization of the acid byproduct.

    • Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. The chloroacetyl group is introduced here as a precursor for the subsequent cyclization.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Compound 2.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Intramolecular Cyclization to 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one (Compound 3)

This step involves an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the six-membered ring of the spirocycle. This self-cyclization is a key step in constructing the spirocyclic framework.[5]

  • Reagents and Materials:

    • N-Benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide (Compound 2)

    • Second base (e.g., Sodium hydride, Potassium tert-butoxide)

    • Second reaction solvent (e.g., Tetrahydrofuran, Dimethylformamide)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend the second base (1.1 to 1.5 equivalents) in the chosen anhydrous solvent.

    • Cool the suspension to 0 °C.

    • Add a solution of Compound 2 (1 equivalent) in the anhydrous solvent dropwise to the base suspension. The use of a strong base is necessary to deprotonate the alcohol, forming a nucleophilic alkoxide.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude Compound 3 can be purified by column chromatography.

Protocol 3: Reduction to 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4)

The lactam carbonyl group in Compound 3 is reduced in this step to the corresponding amine.

  • Reagents and Materials:

    • 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one (Compound 3)

    • Reducing agent (e.g., Lithium aluminum hydride, Borane-tetrahydrofuran complex)

    • Third reaction solvent (e.g., Tetrahydrofuran, Diethyl ether)

    • Inert atmosphere (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a solution or suspension of the reducing agent (1.5 to 2.0 equivalents) in the anhydrous solvent.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of Compound 3 (1 equivalent) in the anhydrous solvent to the reducing agent. This reduction is typically exothermic and requires careful temperature control.

    • After the addition, allow the reaction to stir at room temperature or gentle reflux for a few hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup for LAH).

    • Filter the resulting precipitate and wash it with the reaction solvent.

    • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to afford the crude Compound 4.

    • Purification can be achieved through column chromatography if needed.

Protocol 4: Catalytic Hydrogenation for Deprotection to 2,5-Dioxa-8-azaspiro[3.5]nonane (Compound 5)

The final step is the removal of the benzyl (Bn) protecting group via catalytic hydrogenation to yield the target compound.

  • Reagents and Materials:

    • 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4)

    • Catalyst (e.g., Palladium on carbon (Pd/C), Palladium hydroxide on carbon (Pearlman's catalyst))

    • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

    • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Step-by-Step Procedure:

    • Dissolve Compound 4 in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the catalyst (typically 5-10 mol %).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 12-48 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5).

    • The product can be further purified by distillation or crystallization of a salt form (e.g., oxalate or hydrochloride) for enhanced stability and handling.[5][7]

Quantitative Data Summary

StepProductStarting MaterialReagentsYield
1Compound 2Compound 1Chloroacetyl chloride, BaseHigh
2Compound 3Compound 2BaseGood to High
3Compound 4Compound 3Reducing AgentHigh
4Compound 5Compound 4H₂, Catalyst~60% (as oxalate salt)[5]

Table 1: Summary of reaction steps and reported yields for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2,5-dioxa-8-azaspiro[3.5]nonane. By understanding the rationale behind each transformation, from the choice of protecting groups to the specific reaction conditions for cyclization and reduction, researchers can confidently apply this methodology in their own laboratories. The availability of such three-dimensional building blocks is crucial for advancing drug discovery programs and exploring novel chemical space.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., & Bakulina, O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]

  • Kotha, S., & Swain, B. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 15(10), 1591-1621. Available at: [Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., & Bakulina,O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]

  • Sow, M., Fauran, E., & Commeiras, L. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 30(1), 1. Available at: [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. Available at: [Link]

  • SATURATED SPIROCYCLIC NITROGEN-CONTAINING HETEROCYCLES WITH gem-DIFLUOROCYCLOALKANE MOIETIES. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PubMed. Available at: [Link]

  • Synthesis of Nitrogen‐Containing Spiro Compounds from Lactams by Allylboration and Subsequent Ring‐Closing Metathesis - ResearchGate. Available at: [Link]

  • 2,5-dioxa-8-azaspiro[3.5]nonane - PubChemLite. Available at: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Available at: [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-38. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Trofimov, A. I., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(3), 698. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of [2+2] Cycloaddition for Spiro-β-Lactam Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the Staudinger synthesis of spir...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges associated with the Staudinger synthesis of spiro-β-lactams. The [2+2] ketene-imine cycloaddition is a powerful tool for constructing highly functionalized four-membered rings, but the steric demands of spirocyclic precursors require precise optimization to control yield, regioselectivity, and diastereomeric ratio (dr).

This guide synthesizes field-proven protocols, causality-driven troubleshooting, and validated optimization strategies to ensure your synthetic workflows are robust and reproducible [1].

Self-Validating Experimental Protocol: TsCl-Activated Staudinger Synthesis

Traditional Staudinger reactions rely on highly reactive, moisture-sensitive acyl chlorides. To improve reproducibility and suppress side reactions, this protocol utilizes in situ ketene generation from stable phenylacetic acids using Tosyl Chloride (TsCl) as an activating co-reagent [2].

Objective: Synthesize a cis-enriched spirooxindolo-β-lactam from an isatin-derived cyclic imine.

Step-by-Step Methodology
  • Step 1: Reagent Preparation & Activation

    • Action: In an oven-dried Schlenk flask under argon, dissolve the isatin-derived cyclic imine (1.0 equiv) and substituted phenylacetic acid (1.5 equiv) in anhydrous toluene (0.1 M concentration).

    • Validation Checkpoint: Perform a baseline TLC (Hexanes/EtOAc 7:3). The starting imine should appear as a distinct, brightly colored spot (typically orange/red for isatin derivatives).

  • Step 2: Controlled Ketene Generation

    • Action: Add Triethylamine (Et₃N, 3.0 equiv) to the mixture and stir for 10 minutes at room temperature. Cool the flask to 0 °C. Add Tosyl Chloride (TsCl, 1.5 equiv) portion-wise over 15 minutes.

    • Causality: TsCl reacts with the carboxylate to form a mixed anhydride. Et₃N then deprotonates this intermediate to generate the ketene in situ. Slow, low-temperature generation maintains a low steady-state concentration of the ketene, preventing ketene-ketene dimerization.

  • Step 3: [2+2] Cycloaddition

    • Action: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

    • Validation Checkpoint: Monitor by TLC and LC-MS. Successful cycloaddition is indicated by the consumption of the colored imine spot and the appearance of a new, UV-active product peak with the corresponding[M+H]⁺ mass of the spiro-β-lactam.

  • Step 4: Quench and Purification

    • Action: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

    • Validation Checkpoint: Analyze the purified product via ¹H-NMR. The cis/trans ratio can be definitively assigned by integrating the distinct chemical shifts of the spiro-ring protons and the β-lactam ring substituents.

Mechanistic Pathway

Mechanism A Carboxylic Acid + Activator B Ketene Intermediate A->B Base -HCl D Zwitterionic Intermediate B->D C Cyclic Imine (Spiro Precursor) C->D Nucleophilic Attack E Conrotatory Ring Closure D->E [2+2] Cycloaddition F Spiro-β-Lactam (cis/trans) E->F Stereocontrol

Fig 1: Mechanistic pathway of the Staudinger [2+2] cycloaddition for spiro-β-lactam synthesis.

Quantitative Data: Optimization Parameters

The stereochemical outcome of the Staudinger synthesis is highly sensitive to environmental conditions. The table below summarizes the causal relationship between solvent polarity, temperature, and the resulting diastereomeric ratio (dr) [3].

Acid ActivatorSolvent (Polarity)Temp (°C)BaseYield (%)Diastereomeric Ratio (cis:trans)
Oxalyl ChlorideToluene (Non-polar)110Et₃N4510:90
Oxalyl ChlorideDCM (Polar)25Et₃N6240:60
TsClToluene (Non-polar)25Et₃N8895:5
TsClDMF (Highly Polar)80DIPEA7420:80
T3PTHF (Moderate)65Et₃N8150:50

Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of ketene dimer and very low spiro-β-lactam yield. How can I suppress this side reaction? A: Ketene dimerization is a classic competing [2+2] cycloaddition. When generating ketenes in situ from acyl chlorides, high local concentrations of the ketene lead to self-condensation before the sterically hindered spiro-imine can act as a nucleophile.

  • Solution: Alter the kinetics of ketene generation. Instead of adding acyl chloride directly, use an in situ activator like Tosyl Chloride (TsCl) or Propylphosphonic anhydride (T3P) with a carboxylic acid [4]. This allows for a controlled, steady-state generation of the ketene, ensuring it reacts with the imine rather than itself. Alternatively, if you must use an acyl chloride, employ a syringe pump to add it dropwise over 2–3 hours.

Q2: My spiro-β-lactam product is a 1:1 mixture of cis and trans diastereomers. How do I optimize for the cis-isomer? A: Stereoselectivity is dictated by the competition between direct conrotatory ring closure of the initial zwitterionic intermediate and the isomerization of the imine moiety within that intermediate [5].

  • Solution: To trap the kinetically favored cis-conformer, run the reaction at lower temperatures (e.g., 0 °C to 25 °C) in non-polar solvents like toluene. Non-polar solvents destabilize the zwitterionic intermediate, forcing rapid ring closure before isomerization can occur. Conversely, polar solvents (DCM, DMF) stabilize the zwitterion, increasing its lifetime and allowing rotation to the thermodynamically favored trans-geometry.

Q3: The cyclic imine (e.g., derived from fluorenone) remains unreacted even after 24 hours. What is causing this? A: Spiro-precursor imines possess severe steric bulk around the reactive carbon center compared to linear aldimines. If the generated ketene is also disubstituted, the activation energy for the initial nucleophilic attack by the imine nitrogen is exceptionally high.

  • Solution: First, verify the E/Z geometry of your starting imine via NMR; highly hindered Z -imines are significantly less reactive. Second, utilize a planar-chiral nucleophilic catalyst (such as PPY derivatives) [6]. These catalysts form a highly electrophilic acyl-pyridinium intermediate that accelerates the initial attack, effectively lowering the steric activation barrier.

Q4: Are there alternatives to highly reactive and moisture-sensitive acyl chlorides for ketene generation? A: Yes. Acyl chlorides are prone to rapid hydrolysis, leading to carboxylic acid impurities that halt the reaction and complicate purification.

  • Solution: Use moisture-tolerant in situ activators. Reagents like 3,6-dichlorotetrazine, triphosgene, or Vilsmeier reagent ((Chloromethylene)dimethylammonium chloride) have been proven highly effective for spiro-β-lactam synthesis [7]. These activators provide a milder environment and result in cleaner crude profiles that are easily purified via standard aqueous workups.

Troubleshooting Workflow

Troubleshooting Start Analyze Crude Reaction Q1 High Ketene Dimerization? Start->Q1 A1 Use TsCl/T3P activator Q1->A1 YES Q2 Unreacted Cyclic Imine? Q1->Q2 NO A2 Increase temp or catalyst Q2->A2 YES Q3 Poor Diastereomeric Ratio? Q2->Q3 NO A3 Tune solvent & temperature Q3->A3 YES

Fig 2: Decision tree for troubleshooting common issues in spiro-β-lactam cycloadditions.

References

  • Sharma et al. "Stereoselective synthesis of β-lactams: recent examples." Organic & Biomolecular Chemistry, 2023.

  • Cordero et al. "cis-Diastereoselective Synthesis of Spirooxindolo-β-Lactams by Staudinger Cycloaddition with TsCl as Activating Co-reagent." ACS Omega, 2021.

  • Zarei et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Molecules, 2024.

  • Hodous et al. "Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile." Journal of the American Chemical Society, 2002.

  • Zarei et al. "Synthesis of Some Novel 3-Spiro Monocyclic β-Lactams and Their Antibacterial and Antifungal Investigations." ResearchGate, 2016.

Sources

Optimization

Technical Support Center: Challenges in the Purification of Spirocyclic Amines

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and valuable compounds. Spirocyclic amines, with their inherent three-dimensionality, offer significant advantages in medicinal chemistry by improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2] However, their rigid, sterically hindered structures and potential for stereoisomerism present significant purification challenges.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and field-proven insights to ensure you can achieve your desired purity with confidence.

I. Understanding the Core Challenges

The purification of spirocyclic amines is often more complex than for their acyclic or simple cyclic counterparts. The primary difficulties stem from their unique structural features:

  • Stereoisomerism: The spirocenter is a quaternary carbon, which can be a stereocenter. This often leads to the formation of diastereomers or enantiomers, which have very similar physicochemical properties, making them difficult to separate.[3][4]

  • Steric Hindrance: The three-dimensional nature of spirocycles can shield the amine functionality, altering its basicity and interaction with stationary phases in chromatography.

  • Polarity and Solubility: The presence of the amine group introduces polarity, but the often-large carbon scaffold can lead to challenging solubility profiles, complicating extractions and recrystallizations.

  • Similar Impurities: Impurities are often structurally very similar to the desired product, such as regioisomers or precursors with closely related retention times in chromatography.[3]

II. Troubleshooting Guides

This section provides structured approaches to common purification problems.

Guide 1: Poor Separation of Diastereomers by Column Chromatography

One of the most frequent challenges is the co-elution of diastereomeric spirocyclic amines.

Problem: You observe a single broad spot on TLC or overlapping peaks in flash chromatography, indicating poor separation of diastereomers.

Causality: Diastereomers have identical molecular weights and often very similar polarities. Their different spatial arrangements of atoms require a highly selective purification system to resolve.

Troubleshooting Workflow

start Poor Diastereomer Separation solvent_screen Optimize Solvent System start->solvent_screen gradient Implement Gradient Elution solvent_screen->gradient If still poor resolution stationary_phase Change Stationary Phase gradient->stationary_phase If co-elution persists success Successful Separation gradient->success derivatization Consider Derivatization stationary_phase->derivatization For very difficult separations stationary_phase->success hplc Escalate to HPLC/SFC derivatization->hplc If derivatization is not feasible derivatization->success hplc->success

Caption: Decision tree for troubleshooting poor diastereomer separation.

Step-by-Step Methodologies
  • Systematic Solvent System Screening:

    • Principle: Altering the mobile phase composition can modulate the interactions between the diastereomers and the stationary phase, enhancing separation.

    • Protocol:

      • Prepare a series of TLC chambers with different solvent systems. Start with a standard eluent (e.g., ethyl acetate/hexanes) and systematically vary the polarity.

      • Introduce a more polar solvent like methanol or a coordinating solvent like dichloromethane. For basic amines, adding a small amount of a competing amine (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase can improve peak shape and resolution on silica gel by minimizing tailing.[5]

      • Evaluate TLCs for the best separation factor (α) between the spots.

  • Gradient Elution:

    • Principle: A gradual increase in eluent polarity can help resolve closely eluting compounds. Isocratic elution may not provide sufficient resolving power for similar diastereomers.[3]

    • Protocol: Based on the optimal solvent system from TLC, design a shallow gradient for your flash chromatography run. For example, if good separation is seen in 30% EtOAc/Hexanes, run a gradient from 10% to 40% EtOAc over 10-20 column volumes.

  • Alternative Stationary Phases:

    • Principle: If silica gel fails, a stationary phase with different chemical properties may offer the required selectivity.

    • Options:

      • Amine-functionalized silica: This is particularly effective for basic compounds as it reduces strong interactions with acidic silanol groups, leading to better peak shapes and potentially improved separation.[5]

      • Alumina (basic or neutral): Can offer different selectivity compared to silica.

      • Reversed-phase (C18): Separation is based on hydrophobicity. This can be a powerful alternative if the diastereomers have differences in their hydrophobic surface area.

  • Preparative HPLC or SFC:

    • Principle: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significantly higher resolving power than flash chromatography. Chiral stationary phases (CSPs) in HPLC are particularly effective for separating enantiomers and can also resolve challenging diastereomers.[6][7]

    • When to Use: When all other methods fail to provide baseline separation. Polysaccharide-based CSPs are often a good starting point for chiral separations of amines.[6][8]

Guide 2: Product Loss or No Elution from Silica Gel Column

Problem: The spirocyclic amine product appears to be irreversibly adsorbed onto the silica gel column, leading to low or zero recovery.

Causality: The basic amine group can interact very strongly with the acidic silanol groups on the surface of standard silica gel, leading to strong adsorption and tailing.[5]

Preventative and Corrective Measures
StrategyPrincipleProtocol
Mobile Phase Modification A competing base is added to the eluent to saturate the acidic sites on the silica, preventing the product from binding too strongly.Add 0.1-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) to your solvent system.[5]
Stationary Phase Deactivation The silica gel is pre-treated to cap the acidic silanol groups.Pre-elute the column with your mobile phase containing the amine additive before loading your sample.
Use of Amine-Functionalized Silica A stationary phase with a bonded amine layer provides a less acidic surface, minimizing strong interactions with basic analytes.Pack a column with commercially available amine-functionalized silica and use a standard non-polar/polar solvent system (e.g., hexanes/ethyl acetate).[5]
Salt Formation and Release The amine is protonated to its salt form, which is then loaded and later neutralized to release the free amine. This is less common for chromatography but can be an option.This is more applicable to extraction but could be adapted for a catch-and-release column strategy.

III. Frequently Asked Questions (FAQs)

Q1: My spirocyclic amine is soluble in the aqueous layer during workup. How can I improve extraction efficiency?

A1: This is a common issue, especially for spirocyclic amines with smaller, more polar scaffolds. The protonated amine salt is water-soluble.

  • Ensure Basicity: Before extraction with an organic solvent, ensure the aqueous layer is basic (pH > 10) by adding a strong base like 1M NaOH. This deprotonates the ammonium salt to the free amine, which is more soluble in organic solvents.[9][10]

  • Increase Salinity: Add sodium chloride (brine) to the aqueous layer. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and can reduce the formation of emulsions.

  • Use a More Polar Solvent: If extracting with solvents like ethyl acetate or ether is inefficient, try a more polar solvent like dichloromethane (DCM), but be mindful of its higher density.

  • Multiple Extractions: Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent rather than one large extraction.

Q2: I have a mixture of regioisomers. What is the best approach to separate them?

A2: Regioisomers can be as challenging to separate as diastereomers.

  • High-Resolution Chromatography: Careful optimization of flash chromatography with shallow gradients is the first step.[3]

  • Preparative HPLC: This is often the most effective method. A systematic screening of different columns (normal phase, reversed-phase) and mobile phases is recommended.[11]

  • Recrystallization: If the product is a solid, fractional recrystallization can be a powerful and scalable technique. This relies on slight differences in the crystal lattice energies of the regioisomers. A thorough solvent screen is necessary to find a solvent system where one isomer is significantly less soluble than the others.[12]

Q3: Can I use acid-base extraction to purify my spirocyclic amine from non-basic impurities?

A3: Absolutely. Acid-base extraction is an excellent first-pass purification technique.[9][13][14]

  • Principle: This method leverages the ability of the amine to be protonated into a water-soluble salt, separating it from neutral or acidic impurities.

  • Workflow Diagram:

start Crude Mixture in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Contains Neutral/Acidic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Protonated Amine Salt) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous_layer->basify extract_amine Extract with Fresh Organic Solvent basify->extract_amine final_organic Organic Layer (Contains Purified Amine) extract_amine->final_organic final_aqueous Aqueous Layer (Waste) extract_amine->final_aqueous dry_concentrate Dry and Concentrate final_organic->dry_concentrate pure_product Purified Spirocyclic Amine dry_concentrate->pure_product

Caption: Workflow for acid-base extraction of a spirocyclic amine.

Q4: My spirocyclic amine is an oil. How can I purify it if I can't use recrystallization?

A4: For non-crystalline (oily) amines, chromatography is the primary method.

  • Flash Column Chromatography: As detailed in Guide 1, this is the workhorse method.

  • Preparative HPLC/SFC: For high-purity requirements or difficult separations.[6][15]

  • Salt Formation and Recrystallization: Consider forming a salt of your amine with a chiral or achiral acid (e.g., HCl, tartaric acid, mandelic acid). The resulting salt is often a crystalline solid that can be purified by recrystallization. The free amine can then be regenerated by basification and extraction. This technique can also be used for chiral resolution.

Q5: What are some common impurities I should look out for in spirocyclic amine synthesis?

A5: Common impurities are often related to the synthetic route.

  • Starting Materials: Unreacted precursors.[16]

  • Side-Products: Isomers (regio- or stereo-), or products from incomplete cyclization.

  • Reagents: Residual catalysts or reagents.

  • Degradation Products: Spirocycles can sometimes be unstable to the reaction or workup conditions, leading to ring-opened or rearranged byproducts.[4] Monitoring the reaction by LC-MS can help identify the formation of these impurities.

IV. References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Snider, B. B., & Lin, H. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry, 82(11), 5983-5993.

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-230.

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • de Kock, C., et al. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Infectious Diseases, 6(10), 2726-2736.

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • Hiesinger, K., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4223.

  • Al-Harrasi, A., et al. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. Molecules, 28(17), 6309.

  • Reymond, J.-L., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Molecules, 27(23), 8567.

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Moody, P., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 13, 610.

  • Clayman, A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Organic Process Research & Development, 27(11), 2008-2015.

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2463.

  • Chemodivers. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • LCGC International. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12670-12751.

  • Feng, X., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7064.

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester. (n.d.). Amines - Workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society, 147(32), 14049-14055.

Sources

Troubleshooting

DMPK &amp; Medicinal Chemistry Technical Support Center: Troubleshooting Spirocyclic Drug Permeability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists who have successfully optimized their molecule's Fsp³ (fraction of sp³ carbons) to escape "flatland...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists who have successfully optimized their molecule's Fsp³ (fraction of sp³ carbons) to escape "flatland," only to hit a wall during Caco-2 or PAMPA permeability screening. While spirocyclic scaffolds are brilliant for improving thermodynamic solubility and reducing off-target promiscuity, their rigid, 3D topologies can introduce unique permeability bottlenecks.

This guide is designed to help you diagnose root causes—distinguishing between assay artifacts, active efflux, and true passive permeability failures—and provides self-validating protocols to overcome them.

Diagnostic Workflow: Permeability Troubleshooting

PermeabilityTroubleshooting Start Low Permeability of Spirocyclic Candidate Step1 Assess Mass Balance (% Recovery) Start->Step1 LowRec Recovery < 70% Step1->LowRec Binding/Solubility Issue HighRec Recovery ≥ 70% Step1->HighRec Permeability Issue FixRec Add 4% BSA to Receiver Use Low-Binding Plates LowRec->FixRec Step2 Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) HighRec->Step2 HighER ER > 2.0 (Active Efflux) Step2->HighER LowER ER ≤ 2.0 (Poor Passive Diffusion) Step2->LowER FixEfflux Co-dose with Verapamil (P-gp Inhibition) HighER->FixEfflux FixPassive Chemical Optimization: Mask HBDs / Induce IMHB LowER->FixPassive

Diagnostic workflow for troubleshooting low cell permeability in spirocyclic drug candidates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spirocyclic candidate has a high Fsp³ and excellent aqueous solubility, but fails Caco-2. Why does a "more soluble" molecule have worse permeability? A1: This is the classic "Beyond Flatland" paradox. Increasing the fraction of sp³ carbons (Fsp³) disrupts planar crystal lattice packing, which lowers the melting point and drastically improves thermodynamic solubility[1]. However, the rigid 3D conformation of a spirocycle often projects hydrogen bond donors (HBDs) and acceptors (HBAs) outward into the aqueous solvent. During passive diffusion, the energetic penalty of desolvating these exposed polar groups at the lipophilic membrane interface is severe. Solution: Design for chameleonicity. Introduce intramolecular hydrogen bonds (IMHBs) to mask HBDs. When the molecule enters the non-polar membrane, it adopts a closed, IMHB-stabilized conformation, effectively hiding its polarity and improving permeability without sacrificing aqueous solubility[2].

Q2: My Caco-2 data shows low permeability, but the mass balance (recovery) is only 40%. How do I interpret this? A2: A low recovery (<70%) invalidates the apparent permeability (Papp) calculation[3]. This missing mass is typically lost to non-specific binding (NSB) to the polystyrene assay plates or intracellular accumulation due to the high lipophilicity of certain spiro-fused ring systems[4]. Solution: Supplement the basolateral receiver compartment with 4% Bovine Serum Albumin (BSA). BSA acts as a thermodynamic sink, binding the lipophilic compound as it exits the cell monolayer. This drives the concentration gradient forward and prevents NSB to the plasticware, rescuing the assay[3].

Q3: I ran a bidirectional Caco-2 assay, and the apical-to-basolateral (A-B) Papp is < 1.0 × 10⁻⁶ cm/s. Is this poor passive diffusion or active efflux? A3: Caco-2 cells express apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5]. Spirocycles, due to their complex 3D pharmacophores, can inadvertently become high-affinity substrates for these pumps. Solution: Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2.0 strongly indicates active efflux[5]. To validate, run the assay in the presence of a known P-gp inhibitor (e.g., 50 µM Verapamil). If the A-B permeability increases and the ER drops to ~1, the issue is efflux, not passive permeability[6].

Quantitative Impact of Troubleshooting Strategies

The following table summarizes how specific troubleshooting interventions alter assay metrics, allowing you to easily compare baseline failures against rescued data.

Experimental ConditionPapp A-B (10⁻⁶ cm/s)Papp B-A (10⁻⁶ cm/s)Efflux Ratio (ER)Mass Balance RecoveryDiagnostic Conclusion
Standard Caco-2 Assay 0.81.21.542%Assay Artifact (Non-specific binding)
Standard + 4% BSA 3.54.21.295%True Passive Permeability (Resolved)
Standard Caco-2 Assay 1.115.414.088%Active Efflux (Transporter substrate)
Standard + 50 µM Verapamil 8.59.01.0590%P-gp Mediated Efflux Confirmed
Spirocycle + IMHB Design 12.414.11.192%High Passive Permeability (Optimized)
Self-Validating Experimental Protocols
Protocol 1: Bidirectional Caco-2 Assay with Efflux Phenotyping

Causality Focus: Validating the biological barrier and preventing false negatives caused by lipophilic binding.

  • Cell Culture & Barrier Validation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow differentiation into enterocyte-like monolayers[5]. Validate barrier integrity by measuring Transepithelial Electrical Resistance (TEER). A TEER value between 300–500 Ω·cm² confirms tight junction formation; values below this range yield unreliable, leaky data[5].

  • Compound Preparation: Prepare the spirocyclic candidate at 10 µM in HBSS buffer (pH 7.4). For efflux phenotyping, prepare a parallel set containing 50 µM Verapamil (P-gp inhibitor)[6].

  • Dosing & Thermodynamic Sinks:

    • A-B Transport: Add 400 µL of compound solution to the apical chamber. Add 800 µL of HBSS containing 4% BSA to the basolateral chamber to act as a protein sink[3].

    • B-A Transport: Add 800 µL of compound solution to the basolateral chamber. Add 400 µL of HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂ for 2 hours. Extract 50 µL aliquots from both donor and receiver compartments at t=0 and t=120 mins[6].

  • Quantification & Mass Balance: Quantify via LC-MS/MS. Calculate Papp and % Recovery. If recovery is <70%, the assay is self-invalidated due to solubility or binding issues[3].

Protocol 2: NMR Validation of Intramolecular Hydrogen Bonding (IMHB)

Causality Focus: Confirming chemical masking of polar surface area to predict passive diffusion.

  • Sample Preparation: Dissolve the optimized spirocyclic compound in a polar, aprotic solvent (e.g., DMSO-d6) to a concentration of 5 mM[2].

  • Temperature Gradient NMR: Acquire ¹H-NMR spectra at 5°C intervals from 25°C to 55°C[7].

  • Chemical Shift Tracking: Monitor the chemical shift (δ, ppm) of the target amide/amine proton (the suspected hydrogen bond donor).

  • Data Analysis: Calculate the temperature coefficient (Δδ/ΔT). A small coefficient (> -3.0 ppb/K) indicates the proton is shielded from the solvent via a stable IMHB, predicting high passive membrane permeability. A large negative coefficient (< -4.0 ppb/K) indicates solvent exposure, predicting poor permeability[2].

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Azaspiro[3.5]nonane Analogs

Audience: Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the aqueous solubility of azaspiro[3.5]nonane analogs. As a Senior Application Scientist, my goal is to synthesize established principles with field-proven insights to help you navigate these complex issues effectively.

Part 1: Foundational Concepts & Troubleshooting

This section addresses the common underlying reasons for poor solubility and provides a systematic approach to diagnosing the problem.

Q1: Why do my azaspiro[3.5]nonane analogs have poor aqueous solubility, even though the scaffold is known to improve physicochemical properties?

While the azaspiro[3.5]nonane core is a valuable three-dimensional scaffold that can offer advantages over traditional flat aromatic structures, it does not guarantee high aqueous solubility.[1] The overall solubility of a molecule is a complex interplay of its various structural features. Here's a breakdown of the common culprits:

  • Impact of Substituents: The solubility of the final analog is predominantly dictated by the functional groups appended to the core scaffold. Large, lipophilic substituents will significantly increase the molecule's octanol-water partition coefficient (LogP), driving down aqueous solubility.

  • High Crystal Lattice Energy: A molecule can have polar functional groups and still be poorly soluble if it forms a highly stable, ordered crystal structure. Significant energy is required to break this crystal lattice apart before the individual molecules can be solvated by water. This is a common issue for rigid, symmetrical molecules.

  • Low Polarity: The parent 7-azaspiro[3.5]nonane scaffold has a low topological polar surface area (TPSA) of approximately 12.0 Ų.[2][3] While advantageous for cell permeability, it means that without the addition of polar groups, the molecule has limited hydrogen bonding capacity with water.

  • The "Domino Effect" of Lipophilicity: In many drug discovery projects, optimization for potency at a target receptor often involves adding lipophilic groups to enhance binding. This "potency-driven lipophilicity creep" is a primary cause of declining solubility during lead optimization.

Q2: How should I begin troubleshooting a solubility issue with a new azaspiro[3.5]nonane analog?

A systematic approach is crucial to efficiently identify the root cause and select an appropriate solution. Avoid random experimentation. The following workflow provides a logical path for investigation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Evaluation A Start: New Analog with Poor Solubility B Determine Physicochemical Properties (pKa, cLogP, m.p.) A->B C Measure Baseline Solubility (Kinetic vs. Thermodynamic) B->C D Analyze Data: Is the compound ionizable? Is it 'brick dust' or 'grease ball'? C->D E Strategy: Salt Formation (for ionizable compounds) D->E Ionizable F Strategy: Structural Modification (Introduce polar groups, bioisosteres) D->F Non-ionizable High m.p. ('Brick Dust') G Strategy: Formulation (Co-solvents, Cyclodextrins, ASDs) D->G Non-ionizable High LogP ('Grease Ball') H Execute Selected Strategy (Perform experiments) E->H F->H G->H I Analyze Outcome: Has solubility improved sufficiently? H->I I->D No, Re-evaluate J End: Proceed with Analog I->J Yes G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Hydrophobic Cavity CD Cyclodextrin (Hydrophilic Exterior) p1 CD->p1 Drug Azaspiro Analog (Lipophilic) Drug->p1 + Complex Soluble Inclusion Complex p1->Complex Encapsulation p2 a

Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a soluble complex.

  • Amorphous Solid Dispersions (ASDs): Most poorly soluble drugs are highly crystalline. By dispersing the drug in an amorphous state within a polymer matrix, the high lattice energy is overcome, often leading to a significant increase in apparent solubility and dissolution rate. [4] * Methods: Spray drying or hot-melt extrusion.

    • Mechanism: The drug is molecularly dispersed within a polymer (e.g., PVP, HPMC-AS), preventing it from crystallizing. This high-energy amorphous form is more readily dissolved than the stable crystalline form.

Q6: How do I perform a standard thermodynamic solubility assay to get reliable data?

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent or buffer at a specific temperature. It is the gold standard for solubility measurement.

  • Preparation: Add an excess amount of the solid azaspiro[3.5]nonane analog to a glass vial. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shaking: Agitate the mixture for a sufficient time to reach equilibrium. For many compounds, 24-48 hours is adequate, but for very poorly soluble or "brick-dust" like compounds, up to 72 hours may be necessary. It is good practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the sample at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Dilution and Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Calculation: Back-calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Part 3: Data Interpretation

Q7: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

Understanding the distinction between these two measurements is critical for making informed decisions in a drug discovery program.

Parameter Kinetic Solubility Thermodynamic Solubility
Definition The concentration at which a compound, added from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous buffer.The equilibrium concentration of a compound in a saturated solution in the presence of excess solid.
Method High-throughput methods (e.g., nephelometry, UV-plate based). A DMSO stock is added to buffer.Low-throughput "shake-flask" method.
Time to Result Fast (< 1 hour).Slow (24 - 72 hours).
Relevance Represents the "apparent" solubility. Useful for early discovery screening and flagging potential issues. Mimics the situation when dosing a compound for an in vitro assay.The "true" solubility. Represents the maximum dissolved concentration at equilibrium. Gold standard for lead optimization and formulation development.
Typical Value Often higher than thermodynamic solubility, as it measures the point of precipitation from a supersaturated solution.The lower, true equilibrium value.

Trustworthiness: Always rely on thermodynamic solubility for making critical decisions about compound progression or formulation development. Kinetic solubility is a useful high-throughput screening tool but can be misleading as it often overestimates the true solubility.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • A Technical Guide to Azaspiro[3.5]nonane Derivatives: Synthesis, Pharmacology, and Therapeutic Potential. BenchChem.
  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.
  • An improved synthesis of 2-oxa-7-azaspiron[2][5]onane and analogs as novel reagents in medicinal chemistry. ResearchGate.

  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Solving parenteral solubility challenges in the development of oncology therapeutics. Pharma's Almanac.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma.
  • Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.

Sources

Troubleshooting

Discovery Support Center: Overcoming Poor Metabolic Stability in Spirocyclic Compounds

Welcome to the Technical Support Center. As drug discovery increasingly escapes "flatland" to improve clinical success rates, spirocyclic compounds have emerged as premier structural motifs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug discovery increasingly escapes "flatland" to improve clinical success rates, spirocyclic compounds have emerged as premier structural motifs. They offer enhanced three-dimensionality, improved solubility, and novel intellectual property space[1]. However, the high sp3 carbon character of spirocycles introduces unique metabolic liabilities, particularly susceptibility to Cytochrome P450 (CYP)-mediated aliphatic oxidation.

This guide is engineered by Senior Application Scientists to provide you with causal troubleshooting insights, self-validating protocols, and rational design strategies to optimize the metabolic stability of your spirocyclic leads.

Knowledge Base: Troubleshooting & FAQs

Q1: My spirocyclic hit lacks aromatic rings, yet it exhibits rapid clearance in liver microsomes. What is driving this instability? A: While spirocycles successfully evade the aromatic oxidation typical of flat molecules, their sp3 -rich cores are highly susceptible to CYP450-mediated aliphatic hydroxylation. The mechanism involves a Hydrogen Atom Transfer (HAT) followed by a radical rebound. Carbons adjacent to heteroatoms (e.g., in azaspirocycles) or at the spiro-fusion center are electronically activated, lowering the C-H bond dissociation energy and creating "soft spots" for CYP enzymes.

Q2: My compound degrades rapidly in hepatocytes but shows excellent stability in the microsomal assay. Why the discrepancy? A: Liver microsomes primarily contain Phase I enzymes (CYPs and Flavin monooxygenases) and require NADPH to function[2]. If your compound is stable in microsomes but cleared in hepatocytes, the clearance is likely driven by Phase II metabolism (e.g., glucuronidation by UGTs, which require UDPGA as a cofactor, not present in standard microsomal assays) or non-CYP cytosolic enzymes like Aldehyde Oxidase (AO).

Q3: How can I block CYP-mediated metabolism without destroying the spiro-conformation or losing target affinity? A: Rational structural redesign is required. Consider the following field-proven strategies:

  • Fluorination: Replacing a hydrogen atom at the identified soft spot with fluorine increases the C-H (now C-F) bond strength, effectively blocking the HAT mechanism without adding significant steric bulk.

  • Ring Size Modulation: Contracting a cyclobutane spiro-ring to a cyclopropane increases the s -character of the C-H bonds, shortening and strengthening them against oxidation.

  • Bioisosteric Replacement: If a specific spiro-system is too labile, consider swapping it for a validated bioisostere, such as utilizing spiro[3.3]heptane as a saturated, metabolically stable replacement for a benzene ring[3].

Workflow Hit Spirocyclic Hit (High Clearance) Assay Microsomal Incubation (+/- NADPH) Hit->Assay CheckNADPH NADPH Dependent? Assay->CheckNADPH NonCYP Investigate Non-CYP (Esterases/AO) CheckNADPH->NonCYP No MetID LC-MS/MS MetID (Identify Soft Spots) CheckNADPH->MetID Yes (CYP) Redesign Rational Redesign (Fluorination/Sterics) MetID->Redesign

Workflow for diagnosing and resolving spirocycle metabolic liabilities.

Protocol Vault: Self-Validating Methodologies

To ensure absolute data integrity, every assay must be a self-validating system. The following protocols incorporate strict control parameters to rule out false positives and experimental artifacts.

Protocol 1: Self-Validating Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) of your spirocycle by exposing it to liver microsomes[2].

System Validation Controls:

  • Positive Control: Verapamil or Diclofenac (ensures microsomes are enzymatically active).

  • Negative Control (-NADPH): Buffer replaces the NADPH cofactor. If the compound degrades here, clearance is due to chemical instability or non-CYP enzymes (e.g., esterases).

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Mg2+ is a critical cofactor that facilitates the electron transfer cascade in CYP enzymes.

  • Microsome Thawing: Thaw human or mouse liver microsomes on ice to prevent thermal denaturation of the membrane-bound CYPs. Dilute to a final assay concentration of 0.5 mg/mL protein.

  • Pre-Incubation: Aliquot the microsome/buffer mixture into a 96-well plate. Add the test spirocyclic compound to a final concentration of 1 µM (keep organic solvent <1% to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 30 µL aliquot.

  • Reaction Quenching: Immediately dispense the aliquot into 120 µL of ice-cold acetonitrile containing an analytical internal standard. Causality: The high organic concentration instantly denatures the CYP proteins, halting metabolism, while the cold temperature minimizes chemical degradation.

  • Centrifugation & Analysis: Centrifuge at 5500 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol 2: LC-MS/MS Metabolite Identification (MetID)

Once high clearance is confirmed, you must identify the exact site of metabolism to guide structural redesign. High-resolution mass spectrometry (e.g., Orbitrap) is required to achieve exact mass accuracy[4].

System Validation Controls:

  • Time-Zero Baseline: A true metabolite must be absent at t=0 and show a time-dependent increase in MS intensity. Background matrix ions will remain constant.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject the quenched 60-minute microsomal sample onto a Reversed-Phase (C18) HPLC column. Causality: Hydroxylated spirocycles are more polar than the parent compound and will elute earlier. A shallow gradient (e.g., 5% to 95% acetonitrile over 15 minutes) is necessary to resolve closely related structural isomers.

  • Full Scan MS1 (Data Acquisition): Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Scan for exact mass shifts corresponding to common biotransformations (e.g., +15.9949 Da for mono-hydroxylation, +31.9898 Da for di-hydroxylation).

  • Data-Dependent MS/MS (Fragmentation): Isolate the identified metabolite precursor ions and subject them to Higher-energy C-trap Dissociation (HCD).

  • Spectral Interpretation: Compare the MS/MS fragmentation pattern of the metabolite against the parent compound. The shift in mass of specific fragment ions will pinpoint the exact ring or side-chain where oxidation occurred.

MetIDLogic Sample Quenched Sample LC RP-HPLC Separation Sample->LC MS1 Full Scan MS1 (Exact Mass) LC->MS1 MS2 Data-Dependent MS/MS MS1->MS2 Analysis Mass Defect Filtering MS2->Analysis

Step-by-step logic for LC-MS/MS based metabolite identification.

Data Analytics: Structural Optimization Outcomes

The table below summarizes a real-world optimization trajectory of a labile spiro[3.3]heptane hit. By utilizing the MetID workflow to identify the C2-position as the primary soft spot, targeted structural modifications were applied to systematically reduce intrinsic clearance.

Compound IDStructural Modification Clint​ (µL/min/mg) t1/2​ (min)Primary Metabolite Identified via MetID
Spiro-Hit-01 None (Parent spiro[3.3]heptane)85.48.1Mono-hydroxylation at C2 position
Spiro-Opt-02 C2-Methylation (Steric hindrance)45.215.3Hydroxylation at C6 position
Spiro-Opt-03 C2-Fluorination (Electronic block)12.356.4Minor ring-opening / N-dealkylation
Spiro-Opt-04 Ring contraction to spiro[2.3]hexane8.185.6Stable; negligible Phase I metabolism

Note: A Clint​ value of <10 µL/min/mg in human liver microsomes is generally considered indicative of high metabolic stability and is a standard threshold for advancing compounds to in vivo pharmacokinetic studies.

References

  • Bortnichuk, L., et al. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism." protocols.io, 2024.[Link]

  • Varela, M. T., et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025.[Link]

  • Zeller, M., et al. "Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification." bioRxiv, 2020.[Link]

Sources

Optimization

Technical Support Center: Optimizing Intramolecular Nitrile Oxide Cycloaddition (INOC) Reactions

Welcome to the Technical Support Center for the optimization of intramolecular nitrile oxide cycloaddition (INOC) reactions. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of intramolecular nitrile oxide cycloaddition (INOC) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of complex heterocyclic architectures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern the success of your experiments. The intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene or alkype is a cornerstone reaction for creating isoxazolines and isoxazoles, which are key intermediates in natural product synthesis and serve as valuable pharmacophores.[1][2][3][4]

This resource is structured to address the most common challenges encountered in the lab, from reaction setup to troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction?

The INOC reaction is a type of 1,3-dipolar cycloaddition.[5] It involves the in situ generation of a highly reactive nitrile oxide intermediate, which then undergoes a cycloaddition with a tethered alkene or alkyne (the dipolarophile) within the same molecule. This process is entropically favored and often proceeds with high regio- and stereoselectivity, making it a powerful tool for constructing bicyclic and polycyclic systems.[1][6][7] The reaction's efficiency stems from the close proximity of the reactive partners, which facilitates the formation of two new rings in a single synthetic step.[8]

Q2: Why are nitrile oxides generated in situ?

Nitrile oxides are highly reactive and unstable intermediates.[7][9] They are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or, at higher temperatures, can isomerize to isocyanates.[10][11][12] Generating the nitrile oxide in the presence of the intramolecular dipolarophile ensures that its concentration remains low, maximizing the probability of the desired intramolecular cycloaddition over competing side reactions.[10][13]

Q3: What are the most common precursors for generating nitrile oxides for INOC reactions?

The most prevalent methods for generating nitrile oxides for INOC reactions start from either aldoximes or primary nitroalkanes.[14][15][16]

  • Aldoximes: These are readily oxidized to nitrile oxides using a variety of reagents. Common methods include the use of mild oxidizing agents like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine reagents.[4][17] The NaCl/Oxone system is considered a "green" and efficient alternative.[14]

  • Primary Nitroalkanes: Dehydration of primary nitroalkanes, often using reagents like phenyl isocyanate with a catalytic amount of triethylamine (the Mukaiyama reaction), is another classic method.[14][15]

  • Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a base is also a common route.[9][17]

The choice of precursor and generation method can significantly impact reaction conditions and outcomes.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Problem 1: Low or No Yield of the Desired Cycloadduct

Q: My INOC reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?

A low yield in an INOC reaction can stem from several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate and the efficiency of the cycloaddition step.

Root Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The chosen method may not be suitable for your specific substrate.

    • The "Why": Different nitrile oxide generation methods have varying levels of reactivity and compatibility with other functional groups. For instance, a strongly basic method might not be suitable for a base-sensitive substrate.

    • The "How-To":

      • Verify Precursor Quality: Ensure your aldoxime or nitroalkane precursor is pure.

      • Switch Generation Method: If using the dehydrohalogenation of a hydroximoyl chloride with triethylamine, consider switching to an oxidative method from an aldoxime, such as using NaCl/Oxone or a hypervalent iodine reagent, which can be milder.[4][14]

      • Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of the reagents used for nitrile oxide generation. For example, when using Oxone, it should be added portion-wise to a cooled solution to control the reaction rate.[14]

  • Nitrile Oxide Decomposition: The generated nitrile oxide may be decomposing before it has a chance to cyclize.

    • The "Why": Nitrile oxides are thermally sensitive.[10][18] Elevated temperatures can accelerate decomposition pathways like isomerization to isocyanates.[10]

    • The "How-To":

      • Lower the Reaction Temperature: Many INOC reactions proceed efficiently at room temperature or even 0 °C. If you are heating your reaction, try running it at a lower temperature.[13]

      • Ensure Rapid Trapping: The principle of in situ generation is to trap the nitrile oxide as soon as it is formed. Ensure the dipolarophile is already present in the reaction mixture when the nitrile oxide is generated.

  • Slow Cycloaddition Step: The intramolecular cycloaddition itself might be the rate-limiting step.

    • The "Why": The rate of cycloaddition is influenced by the electronic nature of the dipolarophile and the length and flexibility of the tether connecting the nitrile oxide and the dipolarophile. Electron-deficient or strained alkenes and alkynes are generally more reactive.[13]

    • The "How-To":

      • Increase Reaction Time: Monitor the reaction over a longer period. Some INOC reactions can take up to 24 hours or more to reach completion.

      • Consider Catalysis: For certain systems, particularly those involving electron-deficient dipolarophiles, Lewis acid catalysis can accelerate the cycloaddition and improve selectivity.[19][20]

Problem 2: Significant Formation of Furoxan Byproduct

Q: My main product is contaminated with a significant amount of a dimeric byproduct, which I suspect is a furoxan. How can I suppress this side reaction?

The formation of furoxan is the most common side reaction in nitrile oxide chemistry and is a clear indicator that the rate of dimerization is competing with or exceeding the rate of your desired intramolecular cycloaddition.[10][11][13]

Root Causes & Solutions:

  • High Instantaneous Concentration of Nitrile Oxide: If the nitrile oxide is generated too quickly, it is more likely to react with itself.

    • The "Why": Dimerization is a bimolecular process, so its rate is proportional to the square of the nitrile oxide concentration. In contrast, the intramolecular cycloaddition is a unimolecular process, with a rate proportional to the nitrile oxide concentration. Therefore, keeping the concentration of the nitrile oxide low will favor the intramolecular reaction.

    • The "How-To":

      • Slow Addition of Reagents: Instead of adding the reagent for nitrile oxide generation all at once, add it slowly over several hours using a syringe pump. This maintains a low steady-state concentration of the nitrile oxide.

      • High Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular dimerization pathway.

  • Elevated Reaction Temperature: Higher temperatures can promote dimerization.[10]

    • The "Why": While the activation energy for both dimerization and cycloaddition can be temperature-dependent, dimerization is often favored at higher temperatures.

    • The "How-To":

      • Lower the Reaction Temperature: As with preventing decomposition, running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly reduce the rate of furoxan formation.[10]

Problem 3: Poor Diastereoselectivity

Q: I am forming my desired product, but as a mixture of diastereomers. How can I improve the diastereoselectivity of my INOC reaction?

Achieving high diastereoselectivity is often a key goal in complex molecule synthesis. In INOC reactions, the stereochemical outcome is influenced by the transition state geometry of the cycloaddition.

Root Causes & Solutions:

  • Lack of Stereochemical Control Elements: The substrate may lack features that favor one transition state over another.

    • The "Why": Diastereoselectivity arises from minimizing steric interactions and optimizing orbital overlap in the transition state. The conformation of the tether linking the nitrile oxide and the dipolarophile plays a crucial role.

    • The "How-To":

      • Introduce Steric Bias: The presence of bulky substituents near the reacting centers can favor a specific approach of the dipole and dipolarophile.

      • Utilize Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the facial selectivity of the cycloaddition.[15]

      • Allylic Strain: An allylic oxygen substituent can direct the cycloaddition to the anti-face.[21][22]

  • Flexible Tether: A long and flexible tether between the nitrile oxide and the dipolarophile can allow for multiple competing transition states with similar energies.

    • The "Why": A more rigid tether reduces the number of accessible conformations, often leading to a single, lower-energy transition state and thus higher diastereoselectivity.[6]

    • The "How-To":

      • Substrate Redesign: If possible, redesign the substrate to have a shorter or more conformationally restricted tether.

      • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents, from nonpolar (e.g., benzene, toluene) to polar aprotic (e.g., THF, dichloromethane).[23][24]

  • Lewis Acid Catalysis: The use of a chiral Lewis acid can create a chiral environment around the reacting partners, inducing high enantioselectivity and diastereoselectivity.[20]

    • The "Why": The Lewis acid coordinates to the substrate, creating a rigid complex that blocks one face of the dipolarophile, forcing the nitrile oxide to approach from the other side.

    • The "How-To":

      • Screen Lewis Acids: A variety of chiral Lewis acids based on metals like magnesium, copper, or zinc can be effective.

      • Specialized Base: When using Lewis acids, it's important to use a non-coordinating base for nitrile oxide generation (e.g., a polymer-supported base like Amberlyst 21) to avoid deactivation of the catalyst.[20]

Data & Protocols

Table 1: Comparison of Common Nitrile Oxide Generation Methods
Generation MethodPrecursorReagents/ConditionsAdvantagesDisadvantages
Oxidation of Aldoxime AldoximeNaCl, Oxone®, Na₂CO₃, MeCN/H₂O[14]"Green," readily available reagents, broad scope.[14]May require aqueous conditions.
Oxidation of Aldoxime AldoximeHypervalent Iodine (e.g., DIB), TFA, MeOH[14]Mild conditions, high yields.Reagents can be expensive.
Oxidation of Aldoxime Aldoximet-BuOI (from t-BuOCl and NaI), 2,6-lutidine, dioxane[17][25]Mild, efficient, novel use of electrophilic iodine.[17][25]t-BuOCl can be unstable.
Dehydration of Nitroalkane Primary NitroalkanePhenyl isocyanate, Et₃N (cat.), Benzene or Toluene[14]Classic, reliable method.Forms N,N'-diphenylurea byproduct which can complicate purification.[14]
Dehydrohalogenation Hydroximoyl ChlorideTriethylamine (Et₃N) or other base, inert solvent.[17]Well-established method.Requires pre-synthesis of the hydroximoyl chloride.
Experimental Protocol: General Procedure for an INOC Reaction via Aldoxime Oxidation (NaCl/Oxone Method)

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Aldoxime precursor (1.0 mmol)

  • Sodium chloride (NaCl) (1.2 mmol)

  • Oxone® (potassium peroxymonosulfate) (1.2 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 mmol)

  • Acetonitrile (MeCN) (10 mL)

  • Water (H₂O) (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime precursor (1.0 mmol), sodium chloride (1.2 mmol), and sodium bicarbonate (2.0 mmol).

  • Add the acetonitrile/water (1:1) solvent system (20 mL total).

  • Cool the mixture to 0 °C in an ice bath.

  • While stirring vigorously, add Oxone® (1.2 mmol) portion-wise over 15-20 minutes. Note: This slow addition is crucial to control the rate of nitrile oxide generation and minimize dimerization.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: General Mechanism of Intramolecular Nitrile Oxide Cycloaddition

INOC_Mechanism cluster_precursor Nitrile Oxide Precursor cluster_intermediate Reactive Intermediate cluster_product Cycloadduct cluster_side_reaction Side Reaction Precursor Aldoxime or Nitroalkane Derivative NitrileOxide Intramolecular Nitrile Oxide Precursor->NitrileOxide In situ Generation (e.g., Oxidation) Product Fused Isoxazoline/ Isoxazole NitrileOxide->Product [3+2] Cycloaddition (Desired Pathway) Furoxan Furoxan Dimer NitrileOxide->Furoxan Dimerization (Undesired Pathway)

Caption: The INOC reaction pathway from precursor to product, highlighting the key reactive intermediate and the competing dimerization side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield in INOC Reactions

Troubleshooting_Workflow Start Low Yield of INOC Product Check_Generation Is Nitrile Oxide Generation Efficient? Start->Check_Generation Check_Dimer Is Furoxan Dimer Observed? Check_Generation->Check_Dimer Yes Sol_Generation Optimize Generation: - Change Method - Check Reagents Check_Generation->Sol_Generation No Check_Stability Is the Nitrile Oxide Decomposing? Check_Dimer->Check_Stability No Sol_Dimer Minimize Dimerization: - Slow Addition - High Dilution - Lower Temperature Check_Dimer->Sol_Dimer Yes Sol_Stability Improve Stability: - Lower Temperature - Ensure Rapid Trapping Check_Stability->Sol_Stability Yes Sol_Kinetics Address Slow Kinetics: - Increase Reaction Time - Consider Catalysis - Modify Substrate Check_Stability->Sol_Kinetics No

Caption: A decision tree for systematically troubleshooting low-yield INOC reactions.

References

  • Browder, C. C. (2011). Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. Current Organic Synthesis, 8(5), 628-644.

  • BenchChem. (2025). A Comparative Guide to the Generation of Nitrile Oxides for Cycloaddition Reactions. BenchChem Tech Support.

  • Ingenta Connect. (2011). Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines. Current Organic Synthesis.

  • Bentham Science. (2011). Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines. Current Organic Synthesis.

  • Curran, D. P., et al. (1985). Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. The Journal of Organic Chemistry.

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969.

  • ResearchGate. (2011). Recent Advances in Intramolecular Nitrile Oxide Cycloadditions in the Synthesis of 2-Isoxazolines. Request PDF.

  • BenchChem. (2025). Effect of temperature on the stability of 4-nitrile oxide. BenchChem Tech Support.

  • Confalone, P. N., & Hu, Y. (1995). An improved, easy and efficient method for the generation of nitrile oxides from nitronates for in situ 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1.

  • MDPI. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules.

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters.

  • Peet, N. P., et al. (1991). Diastereoselectivity in the intramolecular nitrone, oxime, and nitrile oxide cycloaddition reactions. Synthesis of amino inositol derivatives as α-glucosidase inhibitors. Tetrahedron.

  • Curran, D. P., et al. (1985). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. The Journal of Organic Chemistry.

  • ResearchGate. (2014). ChemInform Abstract: Selected Diastereoselective Reactions. Diastereoselective Intra- and Intermolecular 1,3-Dipolar Cycloadditions in Natural Product Synthesis. Request PDF.

  • Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library.

  • Synfacts. (2022). MnVI-NP–Catalyzed Generation of Nitrile Oxides: Easy Access to Isoxazolines and Isoxazoles via Stereoselective 1,3-Dipolar Cyc. Synfacts.

  • Taylor & Francis Online. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • BenchChem. (2025). Technical Support Center: Nitrile Oxide Chemistry. BenchChem Tech Support.

  • Sibi, M. P., & Itoh, K. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society.

  • Kanemasa, S., & Tsuge, O. (1990). Recent advances in synthetic applications of nitrile oxide cycloaddition (1981-1989). Heterocycles.

  • MDPI. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank.

  • PMC. (n.d.). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Center for Biotechnology Information.

  • Ghorai, M. K., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters.

  • ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Request PDF.

  • SciELO. (n.d.). The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Scientific Electronic Library Online.

  • ResearchGate. (n.d.). (PDF) Stereoselective Intramolecular 1,3-Dipolar Cycloadditions. Request PDF.

  • MDPI. (2024). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules.

  • ACS Publications. (2025). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. The Journal of Organic Chemistry.

  • ACS Publications. (n.d.). Synthesis and Intramolecular Nitrile Oxide Cycloaddition of 3,5'-Ether-Linked Pseudooligosaccharide Derivatives. The Journal of Organic Chemistry.

  • PMC. (2025). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. National Center for Biotechnology Information.

  • NSF PAR. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. National Science Foundation Public Access Repository.

  • ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Request PDF.

  • PMC. (2022). Study on Nitrile Oxide for Low-Temperature Curing of Liquid Polybutadiene. National Center for Biotechnology Information.

  • NIH. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health.

Sources

Troubleshooting

Technical Support Center: Strategies to Control Stereoselectivity in Spirocycle Synthesis

Welcome to the technical support center for stereoselective spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for stereoselective spirocycle synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex three-dimensional structures. Spirocycles are integral motifs in numerous natural products and pharmaceuticals, and controlling their stereochemistry is a critical challenge in modern organic synthesis.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues you may encounter during your spirocyclization reactions, offering systematic approaches to diagnose and resolve them.

Q1: My spirocyclization reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.[4]

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress meticulously using techniques like TLC, LC-MS, or NMR. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[4]

  • Decomposition of Starting Material or Product: The precursors or the spirocyclic product itself might be unstable under the reaction conditions.[4][5]

    • Solution: Analyze the crude reaction mixture at various time points to track both product formation and potential decomposition. If decomposition is evident, consider modifying the workup procedure (e.g., employing milder pH conditions) or shortening the reaction time.[5]

  • Catalyst Inactivity or Inhibition: The catalyst may be inefficient or poisoned by impurities.

    • Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly influence both yield and enantioselectivity.[6][7][8] Also, evaluate the stoichiometry of your reagents, as an excess of one component might be necessary to drive the reaction forward.[5]

  • Poor Quality of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.[5]

    • Solution: Ensure the purity of your starting materials by employing appropriate purification methods such as recrystallization or column chromatography before initiating the reaction.[5]

  • Solvent Effects: The choice of solvent can profoundly affect reaction rates and yields.

    • Solution: Conduct a solvent screen to identify the optimal medium for your specific transformation.[4]

Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I gain better control over the stereochemical outcome?

Achieving high diastereoselectivity is a frequent and critical challenge in the synthesis of spirocycles.[1][5] The spatial arrangement of the newly formed stereocenters is governed by a delicate interplay of several factors.

  • Thermodynamic vs. Kinetic Control: Your reaction may be under either thermodynamic or kinetic control. The thermodynamic product is the most stable, while the kinetic product forms the fastest.[4]

    • Solution: Vary the reaction temperature. Lower temperatures often favor the kinetic product by accentuating the energy difference between diastereomeric transition states.[4][5] Conversely, higher temperatures or longer reaction times can facilitate equilibration to the more stable thermodynamic product.[4]

  • Catalyst and Ligand Control: The choice of catalyst and ligands is paramount in dictating stereoselectivity.

    • Solution: Chiral catalysts and ligands are instrumental in inducing asymmetry. For example, chiral iridium complexes have been successfully used for both enantioselective and diastereoselective spiroketalization.[4] A thorough screening of different catalyst/ligand combinations is often necessary.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: Consider modifying the substrate by introducing sterically bulky groups or directing groups that can influence the facial selectivity of the cyclization.[4][5]

  • Solvent Effects: The polarity of the solvent can significantly influence the geometry of the transition state and, consequently, the diastereomeric ratio.[4][5] In some instances, altering the solvent can even reverse the diastereoselectivity.[5]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[5]

The following diagram illustrates a decision-making workflow for optimizing diastereoselectivity:

Caption: Workflow for troubleshooting poor diastereoselectivity.

Q3: My enantioselective spirocyclization is yielding a low enantiomeric excess (ee). What are the key parameters to investigate?

Low enantiomeric excess is a common hurdle in asymmetric spirocyclization. Several factors can contribute to this issue.

  • Catalyst/Ligand Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate and reaction type.

    • Solution: A comprehensive screening of chiral ligands is crucial. For instance, in nickel-catalyzed reactions, different chiral Mandyphos ligands can produce a wide range of enantioselectivities.[6] Organocatalysis also offers a vast array of chiral catalysts that can provide high enantioselectivity.[9][10]

  • Background Uncatalyzed Reaction: A non-enantioselective background reaction may be competing with the desired catalyzed pathway.

    • Solution: Run the reaction at a lower temperature to potentially slow down the uncatalyzed reaction more significantly than the catalyzed one. Also, verify that a reaction in the absence of the catalyst does not proceed or proceeds at a much slower rate.

  • Racemization: The product may be racemizing under the reaction or workup conditions.

    • Solution: Analyze the enantiomeric excess at different time points to check for product stability. If racemization is occurring, consider modifying the work-up procedure or shortening the reaction time. For products with potentially labile stereocenters, such as some γ-nitro-aldehydes, immediate reduction to the corresponding alcohol can prevent epimerization.[11]

  • Purity of Chiral Catalyst/Ligand: The enantiomeric purity of the catalyst or ligand itself is critical.

    • Solution: Ensure the high enantiomeric purity of the chiral source through reliable analytical techniques.

Q4: I have synthesized a mixture of spirocyclic diastereomers that are difficult to separate. What purification strategies can I employ?

The purification of spirocyclic diastereomers can be challenging due to their similar physical properties.[4]

  • Flash Column Chromatography: This is the most common method.

    • Optimization: Careful optimization of the solvent system is key to achieving good separation. Gradient elution is often more effective than isocratic elution for complex mixtures.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For separations that are intractable by flash chromatography, preparative HPLC offers higher resolution. Both normal-phase and reversed-phase columns can be utilized depending on the polarity of the compounds.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for the separation of stereoisomers, often providing better resolution and faster run times than HPLC.

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles and strategies for controlling stereoselectivity in spirocycle synthesis.

Q5: What are the primary catalytic systems used for enantioselective spirocycle synthesis?

A variety of catalytic systems have been developed for the enantioselective synthesis of spirocycles.[1]

  • Transition Metal Catalysis: Palladium, nickel, iridium, and other transition metals are widely used in conjunction with chiral ligands.[3][12] For example, palladium-catalyzed Heck spirocyclization and C-H activation/alkyne insertion are powerful methods.[12] Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have also proven effective for forging chiral spirocycles.[6][7][8]

  • Organocatalysis: Small organic molecules are increasingly used as catalysts, offering advantages such as low toxicity and cost.[10] N-heterocyclic carbenes (NHCs), phosphines, and chiral amines are prominent examples of organocatalysts used in spirocyclization reactions.[9][13][14]

  • Biocatalysis: Enzymes, such as iridium-containing cytochromes, are emerging as powerful tools for highly stereoselective spirocyclizations, particularly for the synthesis of novel spirocyclic building blocks for drug discovery.[15]

The following table summarizes the key features of these catalytic systems:

Catalytic SystemKey FeaturesRepresentative Examples
Transition Metal Catalysis High efficiency, good functional group tolerance, well-established methods.Pd-catalyzed Heck spirocyclization, Ni-catalyzed lactone α-spirocyclization.
Organocatalysis Metal-free, often mild reaction conditions, high enantioselectivity.NHC-catalyzed annulations, phosphine-catalyzed [3+2] cycloadditions.
Biocatalysis Exceptional stereoselectivity, environmentally friendly (aqueous media).Iridium-containing cytochrome catalyzed cyclopropanation.
Q6: How does the choice of reaction type influence stereocontrol in spirocycle synthesis?

The type of reaction employed is fundamental to achieving stereocontrol.

  • Cycloaddition Reactions: Reactions like the Diels-Alder and [3+2] cycloadditions are powerful tools for constructing spirocycles with multiple stereocenters in a single step.[16][17] The stereochemical outcome is often predictable based on well-established principles of orbital symmetry and transition state geometries.

  • Cascade/Domino Reactions: These reactions, where multiple bond-forming events occur in a single pot, can efficiently generate complex spirocyclic architectures with high stereoselectivity.[18][19] For example, organocatalytic Michael addition followed by an intramolecular cyclization is a common strategy.[18]

  • Intramolecular Reactions: Intramolecular variants of reactions such as aldol condensations, Michael additions, and Heck reactions are frequently used to construct the spirocyclic core. The tether connecting the reacting moieties often imposes conformational constraints that favor the formation of a specific diastereomer.

The following diagram illustrates the general concept of an intramolecular reaction leading to a spirocycle:

Caption: General pathway for intramolecular spirocyclization.

Q7: What is the role of substrate design in achieving high stereoselectivity?

Substrate design is a proactive strategy for controlling stereoselectivity.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively direct the stereochemical course of the reaction. After the spirocyclization, the auxiliary can be cleaved to afford the desired enantiomerically enriched product.

  • Directing Groups: Incorporating a functional group that can coordinate to the catalyst or reagent can guide the reaction to a specific face of the substrate, thereby controlling the stereochemical outcome.

  • Steric Hindrance: Introducing bulky substituents can block one face of the substrate, forcing the incoming reagent or the other part of the molecule to approach from the less hindered side.[5] This is a common strategy for achieving high diastereoselectivity.

Q8: Can you provide a general experimental protocol for a stereoselective spirocyclization reaction?

Below is a representative protocol for an organocatalyzed Michael-initiated spirolactonization, a common strategy for synthesizing chiral spirolactones.[18] This protocol is for illustrative purposes and should be adapted based on the specific substrates and catalyst used.

Protocol: Organocatalytic Asymmetric Michael Addition/Lactonization

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (e.g., a 3-olefinic oxindole, 1.0 equiv) and the chiral organocatalyst (e.g., a cinchona-derived squaramide, 0.1 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, DCM) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Addition of Michael Donor: Add the Michael donor (e.g., an aliphatic aldehyde, 1.2 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4][5]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[4][5]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[5][20]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic lactone and determine the yield and diastereomeric ratio.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.

References

  • Ye, S., & He, L. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(11), 1933. [Link]

  • Li, J., et al. (2020). Regio- and diastereoselective synthesis of diverse spirocyclic indenes by cyclization with indene-dienes as two carbon building blocks. Organic & Biomolecular Chemistry, 18(3), 433-437. [Link]

  • Al-Mughaid, H., et al. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Asymmetric Dihydroxylation, 4(1), 1-24. [Link]

  • Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(24), 8936-8949. [Link]

  • Scribd. (2019). Diastereoselective Synthesis of Spirocyclic Isoxazoles. Scribd. [Link]

  • Chen, Y., et al. (2018). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Asian Journal of Organic Chemistry, 7(5), 833-847. [Link]

  • Dydio, P., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]

  • Zard, S. Z., et al. (2005). Highly Diastereoselective Formation of Spirocyclic Compounds via 1,5-Hydrogen Transfer: A Total Synthesis of (−)-Erythrodiene. Organic Letters, 7(22), 5091-5094. [Link]

  • Jane, R., et al. (2025). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link]

  • Richardson, P. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts, 21(08), 767. [Link]

  • Turnrow Book Co. (2023). Organocatalysis for Spiro-Cyclic Assembly. Turnrow Book Co.. [Link]

  • Tallarida, M. A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3297-3301. [Link]

  • Wünsch, B., et al. (2017). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry, 15(1), 114-127. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026-1065. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026-1065. [Link]

  • Yañéz, N., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3'-oxindole] Alkaloids. Molecules, 26(2), 435. [Link]

  • Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(5), 1026-1065. [Link]

  • Cossy, J., et al. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus Chimie, 27(S1), 1-21. [Link]

  • Ye, S., & He, L. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules, 22(11), 1933. [Link]

  • ResearchGate. (n.d.). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. [Link]

  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • ChemRxiv. (n.d.). A Sequential Transition Metal and Organocatalytic Approach to the Enantioselective Synthesis of C2-spiroindoline Systems. ChemRxiv. [Link]

  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Das, P., & Deka, D. C. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7545-7578. [Link]

  • Reisman, S. E., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • University of Rochester. (n.d.). Troubleshooting: About. University of Rochester Chemistry Department. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing ADME profiles of azaspiro[3.5]nonane and piperidine analogs.

Title: Escaping Flatland: A Comparative Guide to the ADME Profiles of Azaspiro[3.5]nonane and Piperidine Scaffolds Introduction The piperidine ring is a universally recognized "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Escaping Flatland: A Comparative Guide to the ADME Profiles of Azaspiro[3.5]nonane and Piperidine Scaffolds

Introduction The piperidine ring is a universally recognized "privileged scaffold" in medicinal chemistry, historically prized for its synthetic tractability and balanced basicity[1]. However, its conformational flexibility and susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism often present significant pharmacokinetic bottlenecks during drug development[1]. To "escape from flatland" and improve absorption, distribution, metabolism, and excretion (ADME) profiles, researchers are increasingly utilizing rigidified 3D bioisosteres[2]. Among these, the azaspiro[3.5]nonane framework—and its heteroatom derivatives like 7-oxa-2-azaspiro[3.5]nonane—has emerged as a superior structural alternative[3]. This guide provides an objective, data-driven comparison of these scaffolds to inform rational drug design.

1. Structural Causality: Why Spirocycles Outperform Monocycles The transition from a monocyclic piperidine to a spirocyclic azaspiro[3.5]nonane fundamentally alters the physicochemical properties of a drug candidate[4].

  • Increased Fsp3 and 3D Topology: The perpendicular arrangement of the two rings at the spiro-carbon introduces strict conformational rigidity[4]. This 3D projection prevents flat intermolecular stacking, thereby lowering the crystal lattice energy and significantly enhancing aqueous solubility[5].

  • Metabolic Shielding: Piperidine rings are highly susceptible to α-oxidation and N-dealkylation[1]. The spirocyclic core introduces steric bulk that physically shields adjacent metabolically labile C-H bonds from the active sites of CYP450 enzymes, prolonging the compound's half-life ( t1/2​ )[3].

  • Modulated Basicity: The inductive effects of the spiro-fused ring (especially in oxa-azaspiro variants) can subtly lower the pKa of the basic amine. This reduction in basicity correlates with decreased off-target promiscuity, such as hERG channel blockade, and lower overall toxicity[3].

2. Head-to-Head ADME Comparison Recent comparative studies highlight the tangible ADME benefits of substituting piperidine or morpholine rings with azaspiro[3.5]nonane derivatives.

  • Case Study 1: Local Anesthetics (Bupivacaine Analogs) Incorporating 3 (replacing the traditional piperidine-like pipecolic acid fragment) resulted in an analog with comparable anesthetic activity but a 5-fold reduction in toxicity and markedly increased water solubility[3].

  • Case Study 2: Hedgehog Signaling Inhibitors (Sonidegib Analogs) In the optimization of Sonidegib, replacing the 2,6-dimethylmorpholine/piperidine-like moieties with 6 while retaining nanomolar inhibition of the Hedgehog signaling pathway[6].

  • Case Study 3: SARS-CoV-2 3CLpro Inhibitors (S-892216) During the development of non-peptide covalent inhibitors for SARS-CoV-2, replacing flexible piperidine moieties with 7 in human liver microsomes (HLM)[7].

ParameterPiperidine ScaffoldsAzaspiro[3.5]nonane ScaffoldsMechanistic Causality
Aqueous Solubility ModerateHighDisruption of planar crystal packing lowers melting point[5].
Metabolic Stability (HLM) Low to ModerateHighSteric hindrance at the spirocenter shields adjacent C-H bonds from CYP oxidation[3].
Lipophilicity (LogD 7.4) BaselineLowered by ~0.5 to 1.0Increased 3D solvation shell and altered dipole moment[8].
Off-target Toxicity HigherLowered (up to 5x reduction)Modulated basicity (pKa) and precise spatial vectoring reduce promiscuous binding[3].

3. Experimental Methodologies To ensure high scientific integrity, the comparative ADME data must be generated using self-validating experimental systems. Below are the definitive protocols for assessing these scaffolds.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) to validate the metabolic shielding effect of the spirocycle.

  • Preparation: Prepare a 10 mM stock solution of the test compound (piperidine or azaspiro[3.5]nonane analog) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • System Setup: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Crucial Self-Validation Step: Include Verapamil and Dextromethorphan as high- and low-clearance controls, respectively, to verify enzyme viability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate t1/2​ and CLint​ [6].

Protocol B: Kinetic Aqueous Solubility (Nephelometry)

Objective: Objectively measure the solubility improvements conferred by the 3D spirocyclic structure.

  • Serial Dilution: Prepare a serial dilution of the test compound in DMSO (from 10 mM down to 0.1 mM).

  • Buffer Spiking: Spike 5 µL of each DMSO stock into 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate (final DMSO concentration = 2%).

  • Incubation: Seal and incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to reach thermodynamic equilibrium[6].

  • Measurement: Read the plate using a nephelometer (light scattering). The onset of precipitation (where light scattering significantly increases above the baseline) defines the kinetic solubility limit.

4. Visualizing the Impact: Workflows and Pathways

The strategic decision to replace a piperidine ring with an azaspiro[3.5]nonane core follows a distinct logical workflow, ultimately impacting downstream biological targets.

ScaffoldHopping Start Identify Piperidine Metabolic Liability Design Design Azaspiro[3.5]nonane Bioisosteres Start->Design Synth Chemical Synthesis & Purification Design->Synth Assay In Vitro ADME Profiling (HLM, Kinetic Solubility) Synth->Assay Decision Compare ADME Profiles vs Piperidine Assay->Decision

Caption: Logical workflow for piperidine to azaspiro[3.5]nonane scaffold hopping.

HedgehogPathway PTCH1 PTCH1 Receptor SMO SMO Transmembrane Protein PTCH1->SMO Inhibits (Normal State) GLI GLI Transcription Factors SMO->GLI Activates Inhibitor Azaspiro[3.5]nonane Analog (Sonidegib derivative) Inhibitor->SMO Antagonizes Target Target Gene Expression GLI->Target Promotes

Caption: Hedgehog signaling pathway targeted by azaspiro[3.5]nonane-based inhibitors.

Conclusion The empirical data strongly supports the transition from planar piperidine scaffolds to 3D azaspiro[3.5]nonane bioisosteres. By fundamentally altering the spatial geometry and physicochemical properties of the molecule, researchers can systematically overcome ADME liabilities—specifically poor aqueous solubility and rapid CYP-mediated clearance—while maintaining or enhancing target engagement.

References

  • French-Ukrainian Journal of Chemistry. "oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." FUJC. URL: [Link]

  • PubMed. "Piperidine-containing drugs and recently studied analogs." NIH. URL:[Link]

  • bioRxiv. "Discovery of The Clinical Candidate S-892216: A Second-Generation of SARS-CoV-2 3CL Protease Inhibitor for Treating COVID-19." bioRxiv. URL: [Link]

  • PMC. "Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19." NIH. URL: [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to LogP and LogD in Spirocyclic Scaffolds

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a defining paradigm in modern drug discovery. By "escaping flatland," medicinal chemists aim to improve target s...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich architectures is a defining paradigm in modern drug discovery. By "escaping flatland," medicinal chemists aim to improve target specificity, increase aqueous solubility, and modulate metabolic stability. Among the most privileged 3D architectures are spirocycles —bicyclic structures connected by a single tetrahedral carbon.

However, replacing traditional flat heterocycles (like piperidine, morpholine, or benzene) with spirocycles introduces complex shifts in physicochemical properties. For researchers and drug development professionals, understanding the nuanced interplay between intrinsic lipophilicity (LogP ) and effective, pH-dependent lipophilicity (LogD ) is critical for successful scaffold hopping.

This guide provides an in-depth comparative analysis of LogP and LogD across various spirocyclic transitions, supported by mechanistic insights and validated experimental workflows.

The Lipophilicity Paradox: LogP vs. LogD in Spirocycles

To engineer optimal absorption, distribution, metabolism, and excretion (ADME) profiles, one must distinguish between two fundamental metrics:

  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral, unionized species. It is primarily driven by molecular volume, carbon mass, and the presence of polarizable electron clouds (e.g., aromatic π -systems).

  • LogD (Distribution Coefficient): Measures the effective lipophilicity of all species (ionized and unionized) at a specific pH (typically 7.4). For basic amines, LogD is mathematically tethered to LogP and pKa: LogD7.4​=LogP−log(1+107.4−pKa) .

The "Basicity Twist" of Azaspirocycles

A common, yet counter-intuitive, phenomenon occurs when transitioning from a standard six-membered heterocycle (like piperidine) to an azaspirocycle (like 2-azaspiro[3.3]heptane). Because the spirocycle contains an additional carbon atom, one would expect the molecule to become more lipophilic (higher LogP).

However, as demonstrated by, introducing a spirocyclic center often lowers the measured LogD 7.4​ by up to 1.0 log unit[1][2][3].

The Causality: The geometric constraint of the four-membered ring compresses the bond angles at the spiro-carbon. This increases the p-character of the intra-ring C-C bonds and, consequently, increases the s-character of the exocyclic bonds. This rehybridization alters the electron density on the adjacent nitrogen, significantly increasing its basicity (pKa shifts of +0.6 to +1.5)[1][2]. Because the amine is more basic, a much larger fraction of the drug exists in the highly polar, protonated state at physiological pH, driving the LogD 7.4​ down despite the slight increase in intrinsic LogP[2].

Spiro[3.3]heptane as a Benzene Bioisostere

When replacing a highly lipophilic, planar benzene ring with a spiro[3.3]heptane core, the dynamics change. demonstrated this by synthesizing saturated analogs of the anticancer drug Sonidegib[4][5][6].

The Causality: Benzene possesses a dense, highly polarizable π -electron cloud that partitions aggressively into lipid phases. Replacing it with an aliphatic spiro[3.3]heptane removes this π -system. Even though the spirocycle is bulky, the loss of aromaticity directly reduces the intrinsic lipophilicity, dropping the calculated LogP (clogP) by nearly 0.8 units[4][5].

Quantitative Data Comparison

The following table summarizes the physicochemical shifts observed when planar rings are replaced by their spirocyclic bioisosteres.

Scaffold TransitionStructural ContextΔpKaΔLogP (Intrinsic)ΔLogD 7.4​ Mechanistic Driver
Piperidine → 2-Azaspiro[3.3]heptane Aliphatic amine bioisostere+0.6+0.4-0.7 Increased basicity drives ionization at pH 7.4[1][2]
Morpholine → 2-Oxa-6-azaspiro[3.3]heptane IRAK4 Inhibitor (AZD1979 analog)+1.5+0.2-1.2 Extreme basicity shift overcomes added carbon mass[2]
Benzene → Spiro[3.3]heptane Sonidegib analog (Anticancer)N/A-0.8 (clogP)N/A*Loss of polarizable aromatic π -system[4][5]
Morpholine → Spirocyclic Oxetane General bioisostere-0.5-0.6 -0.4 Oxetane oxygen acts as H-bond acceptor, lowering intrinsic LogP[7]

*Note: Experimental LogD for both Sonidegib and its spiro-analog were >3.5, falling outside the linear dynamic range of standard shake-flask assays, but the theoretical reduction in lipophilicity remains robust[4][5].

Mechanistic Pathway Visualization

The following diagram illustrates the physicochemical decision tree and the dominant forces that dictate lipophilicity when introducing an azaspirocycle.

G A Planar Heterocycle (e.g., Piperidine) Low Fsp3, Suboptimal ADME B Spirocyclic Bioisostere (e.g., Azaspiro[3.3]heptane) Increased 3D Character A->B Structural Modification C Intrinsic Lipophilicity (LogP) Slight Increase (+0.2 to +0.4) Due to added carbon mass B->C D Amine Basicity (pKa) Significant Increase (+0.6 to +1.5) Due to ring strain & rehybridization B->D E Effective Lipophilicity (LogD at pH 7.4) Net Decrease (-0.7 to -1.2) Driven by higher ionization state C->E Minor Impact D->E Dominant Driver

Mechanistic pathway illustrating how spirocyclic substitution lowers LogD7.4 via pKa modulation.

Validated Experimental Workflow: High-Throughput LC-MS/MS LogD 7.4​

To accurately capture the subtle LogD shifts induced by spirocycles, traditional shake-flask methods must be adapted to prevent solvent-induced artifacts. The following miniaturized protocol utilizes DMSO evaporation to ensure true thermodynamic equilibrium.

Self-Validating System: This protocol mandates the inclusion of reference standards (Warfarin for acidic, Propranolol for basic, and Testosterone for neutral compounds) in every 96-well plate. If the experimental LogD of these standards deviates by >0.2 log units from established literature values, the batch is automatically invalidated.

Step-by-Step Methodology
  • Matrix Pre-Saturation:

    • Vigorously stir equal volumes of n-octanol and 50 mM sodium phosphate buffer (pH 7.4) for 24 hours at 25°C. Allow phases to separate.

    • Causality: Using mutually saturated phases prevents volume shifts during the actual compound equilibration, which would skew concentration calculations.

  • Compound Dispensing & Drying:

    • Dispense 10 µL of 10 mM compound stocks (dissolved in DMSO) into a 96-well deep-well polypropylene plate.

    • Evaporate the DMSO completely using a vacuum centrifuge (e.g., Genevac) at 30°C.

    • Causality: DMSO acts as a co-solvent and artificially increases the apparent solubility of lipophilic compounds in the aqueous phase. Removing it ensures a strictly biphasic thermodynamic measurement.

  • Equilibration:

    • Add 400 µL of the pre-saturated buffer and 400 µL of the pre-saturated n-octanol to each well containing the dried compound.

    • Seal the plate tightly and agitate on a plate shaker at 800 rpm for 2 hours at a strictly controlled 25°C.

  • Phase Separation:

    • Centrifuge the plate at 3000 x g for 15 minutes.

    • Causality: Agitation creates micro-emulsions (tiny droplets of octanol suspended in water). Centrifugation breaks these emulsions, ensuring a sharp, distinct phase boundary critical for accurate sampling.

  • Sampling & Quantification:

    • Using an automated liquid handler with liquid-level sensing, carefully aspirate 50 µL from the top (octanol) phase and 50 µL from the bottom (aqueous) phase into separate analysis plates.

    • Dilute samples with mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the mass spectrometer.

    • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Data Calculation:

    • Calculate the LogD using the ratio of the dilution-corrected peak areas:

      LogD7.4​=log10​(Peak Areabuffer​×Dilution Factorbuffer​Peak Areaoctanol​×Dilution Factoroctanol​​)

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Degorce, S. L., et al. ACS Medicinal Chemistry Letters, 2019.[Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Mykhailiuk, P. K., et al. Angewandte Chemie International Edition, 2024.[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Wuitschik, G., et al. Journal of Medicinal Chemistry, 2010.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of GPR119 Receptor Activation by Azaspiro[3.5]nonane Agonists

Introduction: The Therapeutic Promise of GPR119 and the Rise of Novel Agonists G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of GPR119 and the Rise of Novel Agonists

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] Its strategic expression in pancreatic β-cells and intestinal enteroendocrine L-cells presents a unique dual mechanism for improving glucose homeostasis.[2][4][5] Activation of GPR119 is known to directly stimulate glucose-dependent insulin secretion and, perhaps more significantly, to promote the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7][8] This incretin effect indirectly enhances insulin secretion, suppresses glucagon, and may offer benefits related to body weight and β-cell preservation.[3][9]

The quest for potent, selective, and orally bioavailable GPR119 agonists has led to the exploration of diverse chemical scaffolds. Among these, the azaspiro[3.5]nonane core represents a novel structural class with the potential for favorable physicochemical and pharmacokinetic properties. However, advancing any new chemical entity from discovery to a preclinical candidate requires a rigorous and multi-faceted validation cascade.

This guide provides an in-depth comparison of the essential experimental workflows required to validate the activation of the GPR119 receptor by a novel azaspiro[3.5]nonane agonist, benchmarked against established alternatives. We will dissect the causality behind each experimental choice, providing field-proven protocols and data interpretation frameworks for researchers in drug development.

The GPR119 Signaling Cascade: A Mechanistic Overview

GPR119 is predominantly coupled to the stimulatory G-protein, Gαs.[4][6] Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into the second messenger cyclic adenosine monophosphate (cAMP).[4][5] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which mediates the downstream effects, including the potentiation of GLP-1 release from L-cells and glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4][10]

GPR119_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds GProtein Gαs Protein GPR119->GProtein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts GProtein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Downstream Effects: • GLP-1 Secretion • Insulin Secretion PKA->Effects Mediates

Figure 1: The GPR119 Gαs-cAMP signaling cascade initiated by an agonist.

Part 1: In Vitro Validation – Confirming Target Engagement and Function

The initial phase of validation focuses on confirming that the novel compound directly engages GPR119 and elicits the expected downstream cellular response in a controlled environment.

Primary Target Engagement: cAMP Accumulation Assay

Scientific Rationale: Since GPR119 is a Gαs-coupled receptor, a direct and quantifiable measure of its activation is the accumulation of intracellular cAMP.[4][6] This assay is the foundational method for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of a new agonist. We utilize a cell line, such as HEK293, stably overexpressing human GPR119 to ensure a robust and specific signal. The inclusion of a phosphodiesterase (PDE) inhibitor, like IBMX, is critical as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing assay sensitivity.[4][11]

cAMP_Workflow A 1. Cell Preparation Seed HEK293-hGPR119 cells in 384-well plate. Incubate 24h. B 2. Compound Preparation Prepare serial dilutions of Azaspiro[3.5]nonane Agonist, Benchmark Agonist (AR231453), & Controls (Forskolin, Vehicle). A->B C 3. Cell Stimulation Add compounds to cells. Incubate 30-60 min at RT. B->C D 4. cAMP Detection Lyse cells and add HTRF reagents (cAMP-d2 & anti-cAMP-cryptate). Incubate 60 min at RT. C->D E 5. Data Acquisition Read plate on HTRF-compatible reader. D->E F 6. Analysis Calculate Ratio & Convert to [cAMP]. Plot dose-response curve to determine EC50 and Emax. E->F

Figure 2: Experimental workflow for the HTRF cAMP accumulation assay.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human GPR119 (HEK293-hGPR119) in T175 flasks until 80-90% confluent.[4]

    • On the day of the assay, detach cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[4][11]

    • Adjust cell density to 2,000-5,000 cells per 5 µL.[4]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the novel Azaspiro[3.5]nonane agonist and a benchmark agonist (e.g., AR231453) in 100% DMSO.

    • Perform a serial dilution in DMSO, followed by a dilution into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay must be ≤ 0.5% to avoid solvent effects.[4][12]

    • Prepare positive controls (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator) and a vehicle control (assay buffer with 0.5% DMSO).[4]

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a low-volume 384-well plate.[4]

    • Add 5 µL of the diluted test compounds, benchmark agonist, or controls to the appropriate wells.

    • Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.[4]

  • cAMP Detection (using an HTRF kit):

    • Prepare HTRF detection reagents as per the manufacturer's protocol. This involves diluting the cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents in the supplied lysis buffer.[4]

    • Add 5 µL of the cAMP-d2 reagent mix to each well, followed by 5 µL of the anti-cAMP-cryptate reagent mix.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Read the plate on a compatible HTRF reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000). A lower ratio indicates higher endogenous cAMP production.

    • Use a cAMP standard curve to convert HTRF ratios to cAMP concentrations.

    • Plot the concentration of the agonist against the cAMP response and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Comparative Data Table: In Vitro Potency

CompoundChemical ClassTargetEC₅₀ (cAMP Assay) [nM]Eₘₐₓ (% of Benchmark)
AZ-123 (Hypothetical) Azaspiro[3.5]nonane GPR119 5.5 105%
AR231453 (Benchmark)Aryl-substituted PiperidineGPR1198.0[7][13]100%
APD597 (Alternative)PyrimidineGPR11915.0[14][15]98%
Forskolin (Control)DiterpeneAdenylyl Cyclase~150N/A (Different MoA)

Data for AZ-123 is illustrative. Data for benchmark compounds is representative of values found in the literature.

Downstream Functional Effect: GLP-1 Secretion Assay

Scientific Rationale: A crucial validation step is to demonstrate that receptor activation translates into the desired physiological response. For GPR119, a primary downstream function is the stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells.[10][16] This assay uses a murine enteroendocrine cell line (e.g., STC-1 or GLUTag) that endogenously expresses GPR119 and secretes GLP-1.[10][17] Confirming that an azaspiro[3.5]nonane agonist can elicit GLP-1 release validates its functional activity and supports its potential as an incretin-based therapeutic.

GLP1_Workflow A 1. Cell Culture Seed STC-1 cells in 24-well plates. Grow to ~80% confluency. B 2. Starvation & Wash Aspirate media, wash twice with buffer. Incubate in buffer for 30 min to establish baseline. A->B C 3. Stimulation Replace buffer with fresh buffer containing Test Compounds or Vehicle. Incubate for 2 hours at 37°C. B->C D 4. Supernatant Collection Collect supernatant from each well. Centrifuge to remove cell debris. C->D E 5. GLP-1 Quantification Measure active GLP-1 concentration in the supernatant using a validated ELISA kit. D->E F 6. Analysis Normalize GLP-1 released to vehicle control. Calculate fold-increase in secretion. E->F

Figure 3: Experimental workflow for the in vitro GLP-1 secretion assay.

Experimental Protocol: GLP-1 Secretion from STC-1 Cells

  • Cell Preparation:

    • Seed STC-1 cells into 24-well plates and culture until they reach approximately 80% confluency.[17]

    • On the day of the experiment, aspirate the culture medium.

  • Wash and Basal Incubation:

    • Wash the cells twice with a HEPES-based buffer or Krebs-Ringer Bicarbonate Buffer (KRBB) to remove residual media and serum.[7][17]

    • Add 500 µL of buffer to each well and incubate for 30-60 minutes at 37°C to allow cells to reach a basal secretion state.[17]

  • Compound Stimulation:

    • Aspirate the buffer.

    • Add 500 µL of fresh buffer containing the desired concentration of the azaspiro[3.5]nonane agonist, benchmark agonist (e.g., AR231453), or vehicle control (DMSO, ≤ 0.5%).

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[18]

  • Supernatant Collection:

    • Following incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant at low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.

  • GLP-1 Quantification:

    • Measure the concentration of active GLP-1 in the clarified supernatant using a commercially available, validated ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fold increase in GLP-1 secretion for each compound treatment relative to the vehicle control.

    • Compare the maximal GLP-1 secretion elicited by the novel agonist to that of the benchmark compound.

Comparative Data Table: In Vitro Functional Efficacy

Compound (at 1 µM)GLP-1 Secretion (Fold Increase vs. Vehicle)
AZ-123 (Hypothetical) 2.3-fold
AR231453 (Benchmark)2.1-fold[10]
Vehicle (0.5% DMSO)1.0-fold (Baseline)

Data for AZ-123 is illustrative. Data for benchmark compounds is representative of values found in the literature.

Part 2: In Vivo Validation – Assessing Therapeutic Potential

After confirming in vitro potency and function, the next critical step is to assess the agonist's efficacy in a relevant animal model.

Pharmacodynamic Effect: Oral Glucose Tolerance Test (OGTT)

Scientific Rationale: The OGTT is the cornerstone in vivo assay for evaluating anti-diabetic agents.[2] It assesses the ability of a compound to improve glucose disposal following a glucose challenge that mimics a post-prandial state. For a GPR119 agonist, improved glucose tolerance is expected to be mediated by the enhanced secretion of both GLP-1 and insulin.[2][7] This test provides crucial information on the compound's in vivo efficacy, duration of action, and dose-responsiveness. Administering the compound orally is essential to confirm its intended route of administration for clinical use.

OGTT_Workflow A 1. Animal Acclimation & Fasting Acclimate C57BL/6J mice. Fast overnight (12-16h) with free access to water. B 2. Baseline Blood Glucose Measure tail vein blood glucose (t = -30 min). A->B C 3. Compound Administration Administer Test Compound or Vehicle via oral gavage (t = -30 min). B->C D 4. Glucose Challenge Administer Glucose (2 g/kg) via oral gavage (t = 0 min). C->D E 5. Blood Glucose Monitoring Measure blood glucose at t = 15, 30, 60, 90, 120 min. D->E F 6. Analysis Plot blood glucose over time. Calculate Area Under the Curve (AUC). Compare % glucose reduction vs. Vehicle. E->F

Figure 4: Experimental workflow for the in vivo oral glucose tolerance test (OGTT).

Experimental Protocol: Murine Oral Glucose Tolerance Test (OGTT)

  • Animal Preparation:

    • Use normal male C57BL/6J mice (8-10 weeks old).

    • Acclimate the animals for at least one week before the study.

    • Fast the mice overnight (e.g., for 16 hours) with free access to water.[19]

  • Compound Administration:

    • At t = -30 minutes, administer the azaspiro[3.5]nonane agonist, benchmark compound, or vehicle (e.g., 0.5% methylcellulose) via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Take a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge:

    • At t = 0 minutes, administer a 40% glucose solution (2 g/kg body weight) via oral gavage to all animals.[19]

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at t = 15, 30, 60, and 120 minutes post-glucose challenge.

    • Measure blood glucose concentration at each time point using a standard glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes.

    • Determine the percentage reduction in glucose AUC for each compound-treated group compared to the vehicle-treated group.

Comparative Data Table: In Vivo Glucose Lowering Efficacy

Compound (10 mg/kg, p.o.)Glucose AUC₀₋₁₂₀ (mg/dL*min)% Reduction in Glucose AUC (vs. Vehicle)
AZ-123 (Hypothetical) 18,500 -35%
AR231453 (Benchmark)19,900-30%
Vehicle28,4000%

Data is illustrative and represents a positive outcome for the novel agonist.

Conclusion: Synthesizing the Evidence for a Viable Candidate

The validation of a novel azaspiro[3.5]nonane GPR119 agonist is a stepwise process that builds a comprehensive evidence package. This guide outlines the foundational assays that form the critical path for such a validation.

  • Positive cAMP assay results confirm potent and efficacious target engagement at the molecular level.

  • Robust GLP-1 secretion demonstrates that receptor activation translates into the desired cellular function, confirming the incretin-releasing potential.

  • Significant improvement in an OGTT provides the ultimate in vivo proof-of-concept, indicating that the compound can effectively modulate glucose homeostasis in a physiological context.

By objectively comparing a novel azaspiro[3.5]nonane agonist against well-characterized benchmarks like AR231453, researchers can confidently assess its relative performance and make informed decisions about its progression. A compound that demonstrates superior or equivalent activity across this validation cascade, coupled with a favorable safety and pharmacokinetic profile, represents a promising candidate for further development as a next-generation therapeutic for type 2 diabetes.

References

  • BenchChem. (2025). In Vitro cAMP Assay for the GPR119 Agonist MK-8282.
  • Mancini, A. D., & Poitout, V. (2016). GPR119 Agonist AS1269574 Activates TRPA1 Cation Channels to Stimulate GLP-1 Secretion. Molecular Endocrinology, 30(6), 690-698. [Link]

  • BenchChem. (2025). A Comparative Review of the Pharmacokinetic Profiles of GPR119 Agonists: AR-231453 and APD597.
  • Fyfe, M. C. T., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(24), 7436-7441. [Link]

  • Wang, Y., et al. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs. [Link]

  • Lan, H., et al. (2012). GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis. Journal of Endocrinology, 213(1), 87-95. [Link]

  • Kim, M. K., et al. (2017). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Endocrinology and Metabolism, 32(1), 123-131. [Link]

  • Wang, Y., & Hsieh, J. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3720. [Link]

  • Chu, Z. L., et al. (2010). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 161(3), 597-609. [Link]

  • Lauffer, L. M., et al. (2009). GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell. Diabetes, 58(5), 1058-1066. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GPR119. [Link]

  • Kang, J., et al. (2022). DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal, 46(1), 111-125. [Link]

  • Flatt, P. R., & Bailey, C. J. (2021). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 30(6), 623-631. [Link]

  • Yang, D., et al. (2014). Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 359-367. [Link]

  • Flatt, P. R., et al. (2010). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 159(8), 1636-1647. [Link]

  • McCauley, C. P., et al. (2022). Development of a Primary Human Intestinal Epithelium Enriched in L-Cells for Assay of GLP-1 Secretion. Analytical Chemistry, 94(27), 9579-9587. [Link]

  • Pokrovsky, V., et al. (2017). ZB-16, a Novel GPR119 Agonist, Relieves the Severity of Streptozotocin–Nicotinamide-Induced Diabetes in Rats. Frontiers in Pharmacology, 8, 441. [Link]

  • Zhang, H., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1334057. [Link]

  • Semple, G. (2014). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. PLoS ONE, 9(5), e97860. [Link]

  • Zhang, H., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1334057. [Link]

  • Hassing, H. A., et al. (2016). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. Journal of Pharmacological and Toxicological Methods, 81, 112-118. [Link]

  • Gal, R. L., et al. (2025). A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes. Diabetes Care, 48(7). [Link]

  • American Diabetes Association. (2023). 6-LB: GPR119 Agonist PRM A Increases Glucagon Response to Hypoglycemia in Rats. Diabetes, 72(Supplement_1). [Link]

  • ResearchGate. (n.d.). Identification and characterization of a novel GPR119 agonist. [Link]

  • R Discovery. (n.d.). GPR119 Activation Research Articles. [Link]

  • Lim, G. E., & Brubaker, P. L. (2009). Insulin Regulates Glucagon-Like Peptide-1 Secretion from the Enteroendocrine L Cell. Endocrinology, 150(2), 580-589. [Link]

  • ResearchGate. (n.d.). GLP-1 release by NCI-H716 cells. [Link]

  • Ye, Y., et al. (2015). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 6(7), 800-805. [Link]

  • Galsgaard, K. D. (2025). Understanding the release mechanisms and secretion patterns for glucagon-like peptide-1 using the isolated perfused intestine as a model. Biochemical Society Transactions, 53(1). [Link]

  • Nema, N., et al. (2023). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry, 23(21), 2201-2223. [Link]

Sources

Comparative

The Definitive Guide to In Vitro Half-Life Determination for Metabolic Stability Comparison

In early-stage drug discovery, predicting in vivo hepatic clearance is paramount for optimizing lead compounds. The in vitro half-life ( t1/2​ ) approach is widely recognized as the gold standard for assessing metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, predicting in vivo hepatic clearance is paramount for optimizing lead compounds. The in vitro half-life ( t1/2​ ) approach is widely recognized as the gold standard for assessing metabolic stability and estimating intrinsic clearance ( CLint​ )[1]. By measuring the exponential decay of a parent compound in a metabolically active system, scientists can extrapolate hepatic extraction ratios and predict human pharmacokinetics before advancing to clinical trials[2].

This guide objectively compares the three primary in vitro biological matrices and provides a self-validating, step-by-step protocol for determining metabolic half-life.

Comparing In Vitro Systems: Microsomes vs. S9 vs. Hepatocytes

Choosing the right biological matrix is a delicate balance between experimental throughput, enzymatic complexity, and physiological relevance.

  • Liver Microsomes: These are subcellular fractions containing endoplasmic reticulum vesicles. They are highly enriched in Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO)[2].

    • Causality for Selection: Microsomes are highly robust and cost-effective, making them ideal for Tier 1 high-throughput screening of Phase I oxidative metabolism. However, they lack cytosolic Phase II enzymes and membrane transporters[2].

  • S9 Fractions: This is the post-mitochondrial supernatant containing both microsomal and cytosolic fractions.

    • Causality for Selection: S9 fractions are utilized when a compound is suspected to undergo both Phase I and Phase II (e.g., glucuronidation) metabolic pathways simultaneously[3]. The trade-off is that the specific enzymatic activity is more dilute compared to pure microsomes.

  • Primary Hepatocytes: These are intact liver cells that contain the complete hepatic enzymatic machinery.

    • Causality for Selection: Hepatocytes provide the most complete physiological model, containing all metabolic enzymes and active membrane transporters[4]. They are critical for evaluating low-turnover compounds and capturing non-CYP metabolism[4]. However, researchers must be aware that cryopreserved hepatocytes may exhibit reduced uptake transporter activity compared to fresh cells, which can occasionally lead to under-predictions of in vivo clearance[5].

Table 1: Objective Comparison of In Vitro Metabolic Systems
FeatureLiver MicrosomesS9 FractionsPrimary Hepatocytes
Enzyme Profile Phase I (CYPs, FMOs, UGTs*)Phase I & Phase IIComplete (Phase I, II, Transporters)
Throughput HighMediumLow to Medium
Primary Use Case Tier 1 screening, rapid clearanceMixed Phase I/II metabolismLow-turnover compounds, IVIVE
Limitations Lacks cytosolic enzymes & transportersLower specific enzyme concentrationHigh cost, potential transporter loss

*Requires the addition of specific pore-forming agents (alamethicin) and cofactors (UDPGA) to unlock UGT activity.

Assay Workflow Visualization

MetabolicStability Start Select In Vitro System Microsomes Liver Microsomes (Phase I CYPs) Start->Microsomes High Throughput S9 S9 Fractions (Phase I + II) Start->S9 Intermediate Hepatocytes Primary Hepatocytes (Intact Cells) Start->Hepatocytes Low Turnover Incubation Incubate Test Compound (Multiple Time Points) Microsomes->Incubation S9->Incubation Hepatocytes->Incubation Quench Quench Reaction (Cold ACN + IS) Incubation->Quench LCMS LC-MS/MS Analysis (Quantify % Remaining) Quench->LCMS Calc Calculate t½ & CL_int (Log-linear Regression) LCMS->Calc

Workflow for selecting and executing an in vitro metabolic stability assay.

Experimental Protocol: Microsomal Stability Assay

This methodology utilizes the well-stirred model approach for determining t1/2​ and CLint​ in human liver microsomes (HLMs)[6]. To ensure trustworthiness, this protocol incorporates a self-validating negative control system.

Step 1: Reagent Preparation & Thermal Equilibration
  • Action: Prepare a 1 µM working solution of the test compound in 0.05 M phosphate buffer (pH 7.4)[1]. Dilute HLMs to a final assay concentration of 0.5 mg protein/mL. Pre-incubate the mixture in a water bath at 37°C for 5 minutes.

  • Causality: Maintaining a physiological pH of 7.4 and achieving thermal equilibrium at 37°C ensures that the enzymes are at their optimal physiological state before the reaction begins, preventing artificial lag phases in the kinetic data.

Step 2: Reaction Initiation & Self-Validation
  • Action: Initiate the reaction by adding the cofactor NADPH to achieve a final concentration of 1 mM[1]. Concurrently, run a parallel control incubation where phosphate buffer is added instead of NADPH.

  • Causality: CYPs are membrane-bound monooxygenases that strictly require NADPH as an electron donor. Adding NADPH last ensures a precise start time ( t=0 ). The minus-NADPH control is a critical self-validating step; it differentiates true enzyme-mediated metabolism from chemical instability or non-specific binding to the plasticware[1].

Step 3: Time-Course Sampling and Quenching
  • Action: At predefined intervals (e.g., 0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into a tube containing 150 µL of ice-cold acetonitrile (ACN) spiked with a known concentration of an Internal Standard (IS)[1][6].

  • Causality: The 3:1 ratio of organic solvent instantly precipitates the metabolic proteins, halting the reaction precisely at the target time point. The cold temperature prevents further thermal degradation, while the IS corrects for any volumetric variations or ion suppression during subsequent LC-MS/MS analysis[6].

Step 4: Protein Precipitation and LC-MS/MS Analysis
  • Action: Vortex the quenched samples vigorously and centrifuge at 4,000 rpm at 4°C for 15 minutes[1]. Transfer the clear supernatant to vials for LC-MS/MS analysis to determine the peak area ratio of the parent compound to the IS[6].

  • Causality: Complete removal of precipitated proteins is critical to prevent LC column clogging and to maintain the sensitivity of the mass spectrometer over high-throughput runs.

Data Presentation & Clearance Calculation

To determine the in vitro half-life, the natural logarithm ( ln ) of the percentage of parent compound remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( k )[6][7].

Formulas:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Incubation Volume (µL)​)

Table 2: Representative Time-Course Data and Calculation
Time (min)Peak Area Ratio (Compound/IS)% Remaining ln (% Remaining)
02.50100.04.605
151.8574.04.304
301.3554.03.989
451.0040.03.689
600.7228.83.360

Calculated Metrics (Based on Table 2):

  • Slope ( k ): 0.0207 min−1

  • Half-Life ( t1/2​ ): 33.5 min

  • CLint​ (assuming 0.5 mg/mL protein): 41.4 µL/min/mg protein

References

  • Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers. ResearchGate.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. ThermoFisher.
  • Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. ResearchGate.
  • ADME Microsomal Stability Assay. BioDuro-Global CRDMO.
  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. NIH.gov.
  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. NIH.gov.
  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Oxa-2-azaspiro[3.5]nonane hemioxalate

Comprehensive Safety and Handling Protocol for 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate As a Senior Application Scientist, I recognize that the safe handling of specialized chemical building blocks is just as critical as...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 5-Oxa-2-azaspiro[3.5]nonane Hemioxalate

As a Senior Application Scientist, I recognize that the safe handling of specialized chemical building blocks is just as critical as their application in drug discovery. 5-Oxa-2-azaspiro[3.5]nonane hemioxalate (CAS 1523571-01-8) is a highly valuable spirocyclic amine used in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. However, its formulation as a hemioxalate salt introduces specific physicochemical hazards that require strict operational protocols.

This guide provides a self-validating system for risk assessment, Personal Protective Equipment (PPE) selection, and laboratory handling, ensuring compliance and safety for researchers.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Under the 1 (29 CFR 1910.1200), employers and researchers must rigorously evaluate and communicate the specific risks of chemical agents[1].

The hazards of 5-Oxa-2-azaspiro[3.5]nonane hemioxalate stem from two distinct molecular components:

  • The Spirocyclic Amine (H315, H319, H335): The basic nitrogen in the spirocyclic core can cause localized tissue irritation. Direct contact leads to skin corrosion/irritation (Category 2) and serious eye damage (Category 2A)[2]. Furthermore, inhalation of the fine milled powder can cause acute respiratory tract irritation[2].

  • The Hemioxalate Counterion (H302): While the hemioxalate salt improves the compound's bench stability, it introduces systemic toxicity if ingested. Soluble oxalates have a high affinity for calcium. If absorbed into the systemic circulation, oxalate ions bind with calcium to form insoluble calcium oxalate crystals[3]. These crystals precipitate in the renal tubules, leading to tubular toxicity, physical obstruction, and potentially acute kidney injury (oxalate nephropathy)[4].

Understanding this dual-hazard profile dictates that our primary safety objective is preventing particulate inhalation, dermal absorption, and accidental ingestion.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is not merely a compliance checklist; it is a targeted defense mechanism against the specific physicochemical properties of the hemioxalate salt.

PPE CategoryRecommended SpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety Goggles with side-shieldsProtects the ocular mucosa from airborne hemioxalate dust, preventing severe eye irritation (H319)[2].
Hand Protection EN ISO 374-1 (Type A) Nitrile GlovesNitrile provides an excellent barrier against solid organic salts. 5 ensures resistance to chemical permeation, preventing dermal absorption and skin irritation (H315)[5].
Body Protection Impervious, knee-length laboratory coatPrevents the accumulation of fine oxalate particulates on personal clothing, eliminating the risk of secondary exposure or accidental ingestion (H302) outside the lab[2].
Respiratory Protection N95 or P100 Particulate RespiratorMandatory if handling the dry powder outside of a fume hood. Filters out fine particulates to prevent respiratory tract irritation (H335) and systemic oxalate absorption[2].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that every step inherently minimizes risk. The following step-by-step methodology must be strictly adhered to when handling 5-Oxa-2-azaspiro[3.5]nonane hemioxalate.

Step 1: Pre-Operation Verification

  • Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm.

  • Don all required PPE (Nitrile gloves, goggles, lab coat) before opening the primary container.

Step 2: Weighing and Transfer

  • Use anti-static weighing boats and spatulas. The hemioxalate salt can generate static electricity, causing the fine powder to aerosolize.

  • Keep the container closed until the exact moment of transfer to minimize environmental exposure.

Step 3: Reaction Setup

  • Dissolve the compound in the appropriate organic solvent (e.g., DCM, DMF) entirely within the fume hood. Once in solution, the respiratory hazard is significantly reduced, though dermal hazards remain.

Step 4: Decontamination

  • Wash all spatulas, glassware, and reusable equipment with copious amounts of water and laboratory soap. The high water solubility of the hemioxalate salt ensures effective decontamination[2].

HandlingProtocol Start Risk Assessment: 5-Oxa-2-azaspiro[3.5]nonane hemioxalate PPE Don PPE: EN 374 Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Control: Operate in Fume Hood PPE->Hood Weigh Weighing & Transfer: Use Anti-Static Tools Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response: Wet Wipe, Avoid Dust Generation Spill->Clean Yes Proceed Proceed to Reaction Setup Spill->Proceed No Waste Disposal: Solid Organic Waste (P501) Clean->Waste Proceed->Waste

Figure 1: Operational workflow and spill response matrix for spirocyclic hemioxalate handling.

Spill Response and Waste Disposal

In the event of a spill, immediate and calculated action is required to prevent the spread of toxic particulates.

Spill Response Protocol:

  • Evacuate and Assess: Step back from the spill. Ensure PPE is intact.

  • Containment: Do not dry sweep, as this will aerosolize the oxalate dust.

  • Neutralization/Cleanup: Lightly dampen a disposable absorbent pad with water (or a compatible solvent) and gently wipe up the powder[2].

  • Sanitization: Wash the spill area thoroughly with soap and water to remove any residual amine/oxalate traces.

Disposal Plan (P501):

  • Solid Waste: Dispose of all contaminated weighing boats, gloves, and cleanup materials in a designated, sealable solid organic waste container[2].

  • Liquid Waste: Solutions containing 5-Oxa-2-azaspiro[3.5]nonane hemioxalate should be disposed of in halogen-free or halogenated organic waste carboys, depending on the solvent used.

  • Regulatory Compliance: Never dispose of oxalate salts down the drain, as they can precipitate and accumulate in municipal water systems, posing environmental hazards.

References

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA).[Link]

  • Oxalate is toxic to renal tubular cells only at supraphysiologic concentrations. PubMed (Kidney International).[Link]

  • Oxalate Poisoning. Flock and Herd.[Link]

  • Understanding EN374: A Comprehensive Guide to the Protective Glove Standard. EW Medico.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxa-2-azaspiro[3.5]nonane hemioxalate
Reactant of Route 2
5-Oxa-2-azaspiro[3.5]nonane hemioxalate
© Copyright 2026 BenchChem. All Rights Reserved.